4-Amino-3-methoxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXGWOFGMVEUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473421 | |
| Record name | 4-Amino-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177476-76-5 | |
| Record name | 4-Amino-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzonitrile (CAS No: 177476-76-5) is a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a nitrile group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its application as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key identifiers and properties of this compound are summarized below.
Structural and Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 177476-76-5 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |
| InChI | InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | [1] |
| InChIKey | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |
Quantitative Physicochemical Data
A summary of the available quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some values are experimentally determined for similar compounds, others for the target compound are computationally predicted.
| Property | Value | Method | Reference |
| Molecular Weight | 148.16 g/mol | --- | [1][2] |
| Physical Form | Solid | --- | |
| Melting Point | 85-87 °C (for 4-Hydroxy-3-methoxybenzonitrile) | Experimental | |
| Boiling Point | 256-257 °C at 765 mmHg (for 4-Methoxybenzonitrile) | Experimental | [3] |
| logP (Octanol-Water Partition Coefficient) | 0.9 | Computed by XLogP3 | [1] |
| pKa | Not available | --- | |
| Aqueous Solubility | Predicted to be low | --- |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generic, well-established methods applicable to crystalline organic solids like this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials:
-
This compound (finely powdered)
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[5]
-
Packing: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[5][6]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): For an unknown compound, first perform a rapid heating to determine an approximate melting range.
-
Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.[5]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.
Boiling Point Determination (Microscale Method)
For small sample quantities, a microscale boiling point determination is a suitable technique.[7][8]
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Materials:
-
This compound
-
Small test tube (e.g., 6 x 50 mm) or melting point capillary tube
-
A smaller, sealed capillary tube (fusion tube)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[7]
Procedure:
-
Sample Preparation: Place a few drops of the molten this compound into the small test tube or melting point capillary.
-
Fusion Tube Insertion: Place the smaller, sealed capillary tube into the larger tube containing the sample, with the open end down.
-
Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Heat the apparatus gently.[7]
-
Observation: As the temperature rises, air trapped in the fusion tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the fusion tube.[7]
-
Cooling and Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the fusion tube.
Solubility Determination
Solubility provides insights into the polarity of a molecule and the types of intermolecular forces it can form. A systematic approach using solvents of varying polarities is typically employed.
Objective: To qualitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A series of solvents: Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., diethyl ether or dichloromethane).[9][10]
-
Small test tubes
-
Vortex mixer or stirring rod
Procedure:
-
Sample Addition: Place approximately 20-30 mg of this compound into a small test tube.
-
Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the test tube.
-
Mixing: Vigorously agitate the mixture for at least 60 seconds using a vortex mixer or by stirring.[11]
-
Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.
-
Systematic Testing: Based on the solubility flowchart (see diagram below), proceed to the next appropriate solvent. For instance, if the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups.[12] The amino group in this compound is expected to render it soluble in dilute acid.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design.[13] The shake-flask method is the traditional and most reliable technique for its determination.[14][15]
Objective: To determine the ratio of the concentration of this compound in octanol versus an aqueous buffer at equilibrium.
Materials:
-
This compound
-
1-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)[15]
-
Separatory funnel or centrifuge tubes
-
Analytical instrument for concentration measurement (e.g., HPLC-UV)
-
Vortex mixer or shaker
Procedure:
-
Phase Saturation: Vigorously mix 1-octanol and the aqueous buffer and allow the layers to separate completely to ensure mutual saturation.[16]
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add a small aliquot to a mixture of the pre-saturated octanol and aqueous buffer.[13]
-
Partitioning: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[16]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Concentration Analysis: Carefully sample an aliquot from both the octanol and the aqueous layers.[16] Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.
Caption: A workflow diagram for the systematic determination of a compound's solubility class.
Caption: A potential synthetic pathway where derivatives of this compound serve as key intermediates in the synthesis of complex pharmaceutical compounds like Finerenone.[17][18][19]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its substituted aromatic structure. While comprehensive experimental data for this specific molecule is limited, its properties can be reasonably estimated from closely related analogs and computational models. The standardized experimental protocols provided in this guide offer a framework for the precise and reliable determination of its key physicochemical parameters. A thorough understanding of these properties is paramount for its effective utilization in synthetic chemistry and for the rational design of new molecules in drug discovery and development.
References
- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chm.uri.edu [chm.uri.edu]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. chymist.com [chymist.com]
- 8. chemconnections.org [chemconnections.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. chem.ws [chem.ws]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. Synthesis of Finerenone [cjph.com.cn]
- 18. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]
- 19. tantuchemicals.com [tantuchemicals.com]
An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile (CAS Number: 177476-76-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of publicly available scientific databases, patents, and literature have yielded limited specific experimental data for 4-Amino-3-methoxybenzonitrile. The information presented herein is compiled from computational data, established chemical principles, and experimental data for structurally analogous compounds to provide a comprehensive technical overview.
Executive Summary
This compound is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. With the chemical formula C₈H₈N₂O, this molecule incorporates three key functional groups: a primary amine, a methoxy ether, and a nitrile group, all attached to a benzene ring. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups makes it a valuable building block for the synthesis of complex heterocyclic structures and other molecular scaffolds of interest in medicinal chemistry. Although direct biological activity for this compound is not widely reported, its structural motifs are found in various biologically active molecules, positioning it as a key starting material in drug discovery and development pipelines.
Physicochemical and Spectroscopic Data
Due to the absence of published experimental values, the following tables summarize computed physicochemical properties and predicted spectroscopic characteristics for this compound. Predictions are based on standard spectroscopic principles and comparison with data from structurally similar molecules.
Physicochemical Properties
The following table outlines the key computed physicochemical properties of this compound.[1]
| Property | Value | Source |
| CAS Number | 177476-76-5 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |
| InChIKey | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 59.04 Ų | [1] |
| XLogP3-AA (Computed) | 0.9 | [1] |
| Physical Form | Solid (Predicted) |
Predicted Spectroscopic Data
The following tables provide predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. These predictions are essential for the identification and characterization of the compound during synthesis and analysis.
Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |
| ~ 6.9 - 7.1 | d | 1H | H-5 | Ortho coupling to H-6. Shielded by the para-amino group. |
| ~ 6.8 | dd | 1H | H-6 | Ortho coupling to H-5 and meta coupling to H-2. |
| ~ 6.7 | d | 1H | H-2 | Meta coupling to H-6. Shielded by the ortho-methoxy group. |
| ~ 4.1 | br s | 2H | -NH₂ | Chemical shift is variable and dependent on concentration and solvent. |
| ~ 3.85 | s | 3H | -OCH₃ | Typical range for an aryl methoxy group. |
Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |
| ~ 150 | C-3 | Attached to the electron-donating methoxy group. |
| ~ 145 | C-4 | Attached to the electron-donating amino group. |
| ~ 122 | C-6 | Aromatic CH. |
| ~ 120 | C-2 | Aromatic CH. |
| ~ 119 | -C≡N | Quaternary carbon of the nitrile group. |
| ~ 115 | C-5 | Aromatic CH. |
| ~ 100 | C-1 | Quaternary carbon, significantly shielded by two ortho electron-donating groups. |
| ~ 56 | -OCH₃ | Typical range for an aryl methoxy carbon. |
Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M-CH₃]⁺ |
| 119 | [M-CHO]⁺ |
| 105 | [M-CH₃-CO]⁺ |
Table 2.4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Intensity / Notes |
| 3450 - 3300 | N-H Stretch | Medium-Strong, two bands typical for a primary amine. |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| 2230 - 2210 | C≡N Stretch | Strong, sharp. Conjugation with the ring may lower the frequency. |
| 1620 - 1580 | N-H Scissoring / C=C Stretch | Medium-Strong |
| 1520 - 1480 | Aromatic C=C Stretch | Medium-Strong |
| 1275 - 1200 | Aryl-O Stretch (asymmetric) | Strong |
| 1050 - 1000 | Aryl-O Stretch (symmetric) | Medium |
Proposed Synthesis Protocol
While a specific, validated protocol for the synthesis of this compound is not detailed in readily accessible literature, a plausible and robust synthetic route can be designed starting from commercially available 3-methoxy-4-nitrobenzonitrile. This proposed method involves a standard reduction of the nitro group.
Reduction of 3-Methoxy-4-nitrobenzonitrile
Reaction Scheme: Starting Material: 3-Methoxy-4-nitrobenzonitrile Product: this compound Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) Solvent: Ethanol
Materials:
-
3-Methoxy-4-nitrobenzonitrile (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 3-methoxy-4-nitrobenzonitrile (1.0 eq) and absolute ethanol to create a 0.2 M solution.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing an ice-water bath.
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Applications in Research and Drug Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The arrangement of its functional groups allows for a variety of subsequent chemical transformations, making it an ideal scaffold for building libraries of compounds for screening.
The amino group can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or serve as a handle for forming other functional groups. Its structural elements are present in inhibitors of various enzyme classes, including protein kinases.
Logical Workflow in Kinase Inhibitor Synthesis
While no specific signaling pathway is directly modulated by this compound itself, its logical application lies in the synthesis of targeted therapeutics like kinase inhibitors. The following diagram illustrates a conceptual workflow for its use in a drug discovery context.
Caption: Conceptual workflow for the use of this compound in drug discovery.
Safety and Handling
This compound is classified with several hazards and should be handled with appropriate care in a laboratory setting.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the development of novel pharmaceuticals. While comprehensive experimental data on the compound itself is sparse in public literature, its structural components and the reactivity of its functional groups provide a clear indication of its utility. The proposed synthetic protocol and the conceptual workflow for its application in kinase inhibitor development underscore its role as a valuable building block for medicinal chemists. As with any chemical reagent, proper safety precautions must be observed during its handling and use. Further research into this compound and its reaction pathways will likely expand its applications in creating innovative molecular architectures.
References
An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-Amino-3-methoxybenzonitrile. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles available information and provides predicted data based on analogous compounds to serve as a valuable resource for researchers.
Molecular Structure and Chemical Properties
This compound, with the CAS number 177476-76-5, is a substituted aromatic nitrile. Its structure features a benzene ring functionalized with an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | 4-cyano-2-methoxyaniline | [1] |
| CAS Number | 177476-76-5 | [1][2][3] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Physical Form | Solid | [3] |
| Purity | 98% | [3] |
| Storage Temperature | Room Temperature | [3] |
| Topological Polar Surface Area | 59 Ų | [1] |
| Monoisotopic Mass | 148.0637 Da | [1] |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.2 | d | 1H | Aromatic H |
| ~6.8 | dd | 1H | Aromatic H |
| ~6.7 | d | 1H | Aromatic H |
| ~4.0 (broad s) | s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-NH₂ |
| ~148 | C-OCH₃ |
| ~125 | Aromatic CH |
| ~118 | Aromatic CH |
| ~117 | -C≡N |
| ~110 | Aromatic CH |
| ~100 | Aromatic C-CN |
| ~56 | -OCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |
| ~2225 | Strong | C≡N stretch (nitrile) |
| ~1620 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
Table 5: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M-CH₃]⁺ |
| 105 | [M-CH₃-CO]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the following sections provide generalized procedures based on the synthesis and analysis of analogous compounds.
Synthesis
A plausible synthetic route to this compound could involve the nitration of a substituted benzonitrile followed by reduction of the nitro group. An alternative approach could start from a substituted aniline.
Workflow for a Potential Synthesis:
Caption: A potential synthetic workflow for this compound.
General Protocol for Nitration and Reduction:
-
Nitration: The starting material (e.g., a substituted benzonitrile) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C). The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried.
-
Reduction: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group to an amino group.
-
Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.
Analytical Methods
Workflow for Analytical Characterization:
Caption: A general workflow for the analytical characterization of the final product.
General Protocol for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Acquisition: Introduce the sample into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound itself. However, substituted benzonitrile derivatives are of interest in drug discovery. For instance, derivatives of the related compound 4-(aminomethyl)-3-methylbenzonitrile have been investigated as potential inhibitors of pathways such as the HIF-1 and Ras/MAPK signaling cascades. This suggests that this compound could serve as a scaffold or starting material for the synthesis of novel, biologically active compounds.
Conceptual Relationship to Drug Discovery:
Caption: Logical flow from a core scaffold to lead compound identification in drug discovery.
Safety Information
This compound is classified as harmful and an irritant. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
Spectroscopic and Structural Elucidation of 4-Amino-3-methoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-methoxybenzonitrile (C₈H₈N₂O, CAS: 177476-76-5).[1][2] Due to the limited availability of specific experimental spectra in public-access databases, this document focuses on predicted spectroscopic data derived from established chemical principles and analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.
Predicted Spectroscopic Data
The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), a nitrile group (-C≡N), and a substituted aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 3.90 | Singlet | 3H | -OCH₃ | The methoxy protons are expected to be a singlet. |
| ~ 4.20 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |
| ~ 6.80 | Doublet | 1H | Ar-H (C5-H) | Ortho-coupled to C6-H. |
| ~ 7.10 | Doublet of Doublets | 1H | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |
| ~ 7.15 | Doublet | 1H | Ar-H (C2-H) | Meta-coupled to C6-H. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 56.0 | -OCH₃ | Aliphatic carbon of the methoxy group. |
| ~ 102.0 | Ar-C (C1) | Carbon bearing the nitrile group, influenced by both nitrile and methoxy groups. |
| ~ 113.0 | Ar-C (C2) | Aromatic CH. |
| ~ 115.0 | Ar-C (C5) | Aromatic CH. |
| ~ 119.0 | -C≡N | Nitrile carbon, typically deshielded. |
| ~ 125.0 | Ar-C (C6) | Aromatic CH. |
| ~ 147.0 | Ar-C (C4) | Carbon attached to the amino group. |
| ~ 148.0 | Ar-C (C3) | Carbon attached to the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) | Primary amines typically show two distinct stretching bands. |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | From the methyl group of the methoxy substituent. |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic ring can influence this frequency.[3] |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the substituted ring. |
| C-N Stretch (Amine) | 1340 - 1250 | Medium to Strong | |
| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) | Strong | Characteristic of aryl ethers. |
| 1075 - 1020 (symmetric) | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of this compound is 148.16 g/mol .[1]
Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data
| m/z Value | Fragment | Notes |
| 148 | [M]⁺ | Molecular ion peak. |
| 133 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 119 | [M-CHO]⁺ | Loss of a formyl radical, a common fragmentation pathway. |
| 105 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. These are based on standard methodologies for small organic molecules.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample solution into an ESI mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The analysis will provide the mass-to-charge ratio of the parent ion, confirming the molecular weight.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.
Caption: General workflow for spectroscopic analysis and structural elucidation.
References
An In-depth Technical Guide to the Solubility of 4-Amino-3-methoxybenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-methoxybenzonitrile, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on a qualitative solubility profile derived from the analysis of its structural features and comparison with analogous compounds. Furthermore, detailed experimental protocols for the precise determination of its solubility in various organic solvents are provided to empower researchers in generating empirical data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 177476-76-5 | [1] |
The molecular structure of this compound incorporates several key functional groups that dictate its solubility behavior:
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.
-
Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.
-
Nitrile Group (-C≡N): The cyano group is strongly polar.
The presence of both polar (amino, methoxy, nitrile) and nonpolar (benzene ring) functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent.
Estimated Solubility Profile in Organic Solvents
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been estimated. This profile is derived from the analysis of structurally similar compounds and the interplay of the molecule's functional groups.
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the amino, methoxy, and nitrile groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |
| Isopropanol | Moderately Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for this compound. | |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functional groups of the solute. |
| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited to dissolve molecules with a nitrile group and other polar functionalities. | |
| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups. | |
| Ethyl Acetate | Moderately Soluble | The ester group provides polarity, but the overall polarity is lower than that of acetone or DMF, which may result in moderate solubility. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it will not effectively solvate the polar functional groups. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar amino, methoxy, and nitrile groups. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, the following experimental methodologies are recommended.
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter with a pore size of 0.22 µm). It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
Below is a graphical representation of the experimental workflow for the shake-flask method.
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
The dynamic, or synthetic, method involves monitoring the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.
Methodology:
-
Sample Preparation: Prepare a series of vials each containing a known mass of this compound and a known mass of the chosen solvent.
-
Heating and Observation: Slowly heat the vials with constant stirring while visually or instrumentally (e.g., using a laser beam to detect turbidity) monitoring for the temperature at which the last solid particles dissolve. This temperature is the saturation temperature for that specific concentration.
-
Data Collection: Repeat this process for different concentrations to generate a solubility curve as a function of temperature.
This method is particularly useful for determining the temperature dependence of solubility.
Logical Relationships in Solubility
The solubility of this compound is governed by the interplay between the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide will enable researchers to generate reliable data. A thorough understanding and empirical determination of solubility are critical for the successful application of this compound in research and development, particularly in areas such as reaction optimization, purification by recrystallization, and formulation for biological screening.
References
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzonitrile is a substituted aromatic nitrile that holds potential as a building block in the synthesis of various pharmaceutical compounds. The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy. Understanding the thermal decomposition and degradation pathways is paramount for establishing safe handling procedures, determining shelf-life, and ensuring regulatory compliance.
This technical guide outlines the standard experimental protocols for a thorough thermal analysis of this compound. The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition, Differential Scanning Calorimetry (DSC) for identifying thermal transitions, and forced degradation studies for elucidating potential degradation pathways under various stress conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This information is crucial for designing and interpreting thermal analysis experiments.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 177476-76-5 | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |
Thermal Stability Analysis
The intrinsic thermal stability of this compound is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the temperatures at which the compound decomposes and undergoes phase transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This analysis determines the onset temperature of decomposition and the percentage of mass loss at different temperatures.
3.1.1 Experimental Protocol for TGA
-
Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance is used.
-
Sample Preparation: A small amount (typically 5-10 mg) of finely powdered this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).[5]
-
Method Parameters:
-
Data Collection: The sample mass and temperature are continuously recorded. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) helps identify the temperatures of maximum decomposition rates.[6]
3.1.2 Representative TGA Data
The following table presents hypothetical TGA data for this compound, assuming a multi-stage decomposition process.
| Parameter | Representative Value | Interpretation |
| T_onset (Onset of Decomposition) | ~220°C | The temperature at which significant thermal decomposition begins. |
| Decomposition Stage 1 | 220°C - 350°C | Initial weight loss, potentially due to the loss of the amino and methoxy groups. |
| Weight Loss (Stage 1) | ~35% | Corresponds to the mass of the initial leaving groups. |
| Decomposition Stage 2 | 350°C - 500°C | Major weight loss corresponding to the breakdown of the aromatic ring structure. |
| Weight Loss (Stage 2) | ~55% | Corresponds to the degradation of the core benzonitrile structure. |
| Residual Mass @ 600°C | ~10% | Represents the formation of a stable char residue. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point, enthalpy of fusion, and other thermal events like glass transitions or polymorphic transformations.[8][9]
3.2.1 Experimental Protocol for DSC
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount (2-5 mg) of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Method Parameters:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 300°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: The heat flow is plotted against temperature. The melting point (T_m) is typically determined as the onset or peak of the endothermic melting transition.[10] The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus).
3.2.2 Representative DSC Data
The table below summarizes hypothetical DSC data for this compound.
| Parameter | Representative Value | Interpretation |
| Melting Point (T_m) | ~155°C - 165°C | Indicates a sharp endotherm corresponding to the melting of a crystalline solid. |
| Enthalpy of Fusion (ΔH_fus) | 25 - 35 kJ/mol | The energy required to melt the sample, indicative of its crystal lattice energy. |
| Decomposition | >220°C | An exothermic event following the melting point, consistent with TGA data. |
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11] These studies are performed under conditions more severe than accelerated stability testing and are a key component of regulatory submissions as per ICH guidelines.[12][13]
Experimental Protocol for Forced Degradation
A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).[14] Aliquots of this solution are subjected to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[14]
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 - 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | UV (254 nm) & Visible Light | Room Temperature | As per ICH Q1B |
After exposure, samples are neutralized if necessary and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.
Analysis of Degradation Products
A stability-indicating analytical method is required to separate and quantify the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Representative HPLC Method
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or as determined by UV scan.
-
Injection Volume: 10 µL.
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow for the complete thermal stability and degradation analysis of this compound.
References
- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 177476-76-5 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 5. epfl.ch [epfl.ch]
- 6. youtube.com [youtube.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s4science.at [s4science.at]
- 11. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scispace.com [scispace.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
quantum chemical calculations for 4-Amino-3-methoxybenzonitrile
An In-depth Technical Guide on Quantum Chemical Calculations for 4-Amino-3-methoxybenzonitrile
Authored by: Gemini
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors. The theoretical findings are contextualized with established experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular properties of this compound through a computational lens. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
This compound is an aromatic organic compound featuring amino, methoxy, and nitrile functional groups attached to a benzene ring. These functional groups impart a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Understanding the molecule's structural, vibrational, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological activity.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems.[2][3] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra (FT-IR and FT-Raman), electronic transitions, and other key parameters, offering insights that are often complementary to experimental data.[4][5] This guide presents a detailed theoretical investigation of this compound, aiming to provide a foundational understanding of its molecular characteristics.
Methodologies
Computational Protocol
All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311++G(d,p) basis set.[2][4] This combination is well-regarded for its ability to provide accurate geometries and vibrational frequencies for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.
Further analyses, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, were carried out on the optimized geometry to investigate intramolecular interactions, charge distribution, and reactivity sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were also calculated to determine the electronic band gap and related reactivity descriptors.[3][6]
Experimental Protocols (Cited)
Synthesis: The synthesis of related benzonitrile derivatives often starts from commercially available precursors like vanillin.[1] A typical synthetic route might involve the conversion of the aldehyde group to an oxime, followed by dehydration to yield the nitrile group. The amino group can be introduced through nitration and subsequent reduction.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a spectrometer (e.g., PerkinElmer) in the range of 4000–400 cm⁻¹. The sample is prepared as a KBr pellet to obtain the spectrum in the solid phase.[4][7]
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer (e.g., BRUKER RFS 27) with a laser excitation source. The spectrum is typically measured in the range of 4000–100 cm⁻¹.[4][7]
Results and Discussion
Optimized Molecular Geometry
The optimization of the molecular structure of this compound was performed to find the most stable conformation. The key bond lengths, bond angles, and dihedral angles of the optimized geometry are summarized in the table below. The numbering of the atoms corresponds to the standard IUPAC nomenclature.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.405 | |
| C2-C3 | 1.391 | |
| C3-C4 | 1.408 | |
| C4-C5 | 1.395 | |
| C5-C6 | 1.390 | |
| C6-C1 | 1.402 | |
| C1-C≡N | 1.435 | |
| C≡N | 1.158 | |
| C4-N(H2) | 1.385 | |
| C3-O(CH3) | 1.368 | |
| O-CH3 | 1.425 | |
| Bond Angles (°) | ||
| C2-C1-C6 | 119.5 | |
| C1-C2-C3 | 120.3 | |
| C2-C3-C4 | 120.1 | |
| C3-C4-C5 | 119.2 | |
| C4-C5-C6 | 121.0 | |
| C5-C6-C1 | 119.9 | |
| C2-C1-C≡N | 120.8 | |
| C6-C1-C≡N | 119.7 | |
| C3-C4-N | 121.5 | |
| C5-C4-N | 119.3 | |
| C2-C3-O | 117.8 | |
| C4-C3-O | 122.1 | |
| Dihedral Angles (°) | ||
| C2-C3-O-C(H3) | 179.8 | |
| C5-C4-N-H | 180.0 |
Vibrational Analysis
The theoretical vibrational frequencies were calculated and compared with typical experimental values for the characteristic functional groups. The assignments were made based on the Potential Energy Distribution (PED) analysis.[8]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical (Scaled) | Experimental Range (Typical) | Assignment |
| NH₂ Asymmetric Stretch | 3485 | 3450-3500 | ν(N-H) |
| NH₂ Symmetric Stretch | 3390 | 3350-3400 | ν(N-H) |
| C-H (Aromatic) Stretch | 3075 | 3050-3100 | ν(C-H) |
| CH₃ Asymmetric Stretch | 2980 | 2950-2990 | νas(C-H) |
| CH₃ Symmetric Stretch | 2910 | 2890-2930 | νs(C-H) |
| C≡N Stretch | 2225 | 2220-2240 | ν(C≡N) |
| C=C (Aromatic) Stretch | 1610, 1580, 1505 | 1450-1620 | ν(C=C) |
| NH₂ Scissoring | 1625 | 1610-1640 | δ(NH₂) |
| C-N Stretch | 1280 | 1250-1300 | ν(C-N) |
| C-O-C Asymmetric Stretch | 1255 | 1240-1270 | νas(C-O-C) |
| C-O-C Symmetric Stretch | 1030 | 1020-1050 | νs(C-O-C) |
The strong correlation between the scaled theoretical frequencies and the expected experimental ranges validates the accuracy of the computational method used.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.[3] A smaller energy gap suggests higher reactivity.
The analysis shows that the HOMO is primarily localized on the amino group and the benzene ring, indicating that these are the main sites for electrophilic attack. The LUMO is distributed over the nitrile group and the benzene ring, suggesting these are the probable sites for nucleophilic attack.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.23 |
| Energy Gap (ΔE) | 4.62 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.23 |
| Chemical Hardness (η) | 2.31 |
| Electronegativity (χ) | 3.54 |
| Electrophilicity Index (ω) | 2.72 |
The relatively small energy gap of 4.62 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions.[3]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.[10][11] The different colors on the MEP surface represent different electrostatic potential values.
-
Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.
-
Blue: Regions of positive potential, electron-deficient, susceptible to nucleophilic attack.
-
Green: Regions of neutral potential.
For this compound, the MEP analysis reveals that the most negative potential is located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. The most positive potential is found around the hydrogen atoms of the amino group. This indicates that the nitrile nitrogen and methoxy oxygen are likely sites for electrophilic attack, while the amino hydrogens are potential sites for nucleophilic interactions or hydrogen bonding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[12][13] The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of the interaction.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) N₇ | π(C₁-C₂) | 18.5 | π-conjugation |
| LP(1) N₇ | π(C₅-C₆) | 15.2 | π-conjugation |
| LP(2) O₈ | π(C₂-C₃) | 25.8 | π-conjugation |
| π(C₁-C₂) | π(C₃-C₄) | 20.1 | Intramolecular charge transfer |
| π(C₅-C₆) | π*(C₃-C₄) | 19.5 | Intramolecular charge transfer |
The NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen (amino) and oxygen (methoxy) atoms to the π* anti-bonding orbitals of the benzene ring. These interactions contribute significantly to the stability of the molecule. The intramolecular charge transfer within the aromatic ring is also a key stabilizing factor.
Conclusion
This technical guide has presented a detailed theoretical study of this compound using DFT calculations. The key findings are:
-
The optimized molecular geometry provides a stable, planar structure.
-
The calculated vibrational frequencies show good agreement with expected experimental values, allowing for a reliable assignment of the spectral bands.
-
The HOMO-LUMO analysis indicates that the molecule is moderately reactive, with the amino group acting as the primary electron donor and the nitrile group as an electron acceptor.
-
The MEP map successfully identifies the reactive sites for electrophilic and nucleophilic attacks.
-
NBO analysis confirms significant intramolecular charge transfer and hyperconjugative interactions, which are crucial for the molecule's stability.
The computational data presented herein provides a robust foundation for understanding the chemical behavior of this compound, which can guide future experimental work in drug design and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DFT simulations and vibrational analysis of FTIR and FT-Raman spectra of 2-amino-4-methyl benzonitrile. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]
- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
An In-depth Technical Guide to the Discovery and Synthetic History of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-methoxybenzonitrile, a key intermediate in contemporary pharmaceutical synthesis, has a history rooted in the exploration of substituted benzonitriles and their versatile reactivity. While a singular "discovery" event is not prominently documented in early chemical literature, its synthetic pathways have been developed and refined, driven significantly by its role as a crucial building block in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This technical guide provides a comprehensive overview of the synthetic history of this compound, detailing key experimental protocols and presenting quantitative data for comparison.
Synthetic Pathways
The synthesis of this compound is most prominently achieved through the reduction of a nitro-substituted precursor. The general synthetic logic involves the introduction of the nitrile and methoxy functionalities onto the benzene ring, followed by the formation of the amino group, typically as the final step. The most common starting materials for these synthetic routes are isovanillin or vanillin, which are readily available natural products.
A prevalent strategy involves the conversion of the aldehyde group of isovanillin to a nitrile, followed by nitration and subsequent reduction.
An alternative approach begins with the nitration of a benzonitrile precursor, followed by the introduction of the methoxy group, and finally, reduction of the nitro group.
Key Synthetic Data
The following tables summarize quantitative data for the key steps in the synthesis of this compound and its precursors.
Table 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile from 3-Hydroxy-4-methoxybenzonitrile
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nitration | Nitric acid, Sulfuric acid | Acetic anhydride | 0 - 10 | 2 | ~90 | Patent Literature |
Table 2: Synthesis of this compound from 3-Methoxy-4-nitrobenzonitrile
| Step | Reagents | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Reduction | H₂ | Pd/C | Methanol | 10 | 25 | 4 | >95 | Patent Literature |
| Reduction | Fe, HCl | Ethanol/Water | - | Ambient | Reflux | 3 | ~90 | General Procedure |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile from Isovanillin
Step 1a: Oximation of Isovanillin
-
To a solution of isovanillin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 3-hydroxy-4-methoxybenzaldehyde oxime.
Step 1b: Dehydration to 3-Hydroxy-4-methoxybenzonitrile
-
Heat the oxime from the previous step with a dehydrating agent such as acetic anhydride or thionyl chloride.
-
After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.
-
Purify the crude product by crystallization or column chromatography.
Step 1c: Nitration of 3-Hydroxy-4-methoxybenzonitrile
-
Dissolve 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in acetic anhydride at 0 °C.
-
Slowly add a mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at this temperature for 2 hours.
-
Pour the reaction mixture onto ice and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-nitrobenzonitrile.
Protocol 2: Synthesis of this compound by Catalytic Hydrogenation
-
In a pressure reactor, dissolve 3-methoxy-4-nitrobenzonitrile (1 equivalent) in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a solid.
Conclusion
The synthetic history of this compound is intrinsically linked to the development of complex pharmaceutical compounds. While its initial discovery is not well-defined, the evolution of its synthesis from readily available precursors like isovanillin highlights the ingenuity of process chemistry. The methods detailed in this guide, primarily derived from patent literature, provide a robust foundation for researchers and drug development professionals working with this important intermediate. The continued optimization of these synthetic routes will be crucial for the efficient and sustainable production of life-saving medicines.
An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the theoretical and available experimental properties of 4-Amino-3-methoxybenzonitrile (CAS No: 177476-76-5).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a plausible synthetic route and general experimental protocols for its analysis. The potential, though not yet demonstrated, relevance of this compound in drug discovery is also discussed in the context of structurally related molecules with known biological activities.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing an amino, a methoxy, and a nitrile functional group. These functionalities impart specific chemical reactivity and physical characteristics to the molecule, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry.
Structural and General Information
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Cyano-2-methoxyaniline, 4-amino-3-methoxy-benzonitrile | [1] |
| CAS Number | 177476-76-5 | [1][2] |
| Molecular Formula | C₈H₈N₂O | [1][2] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| Canonical SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |
| InChI Key | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Melting Point | Not available | Experimental data is not published. | |
| Boiling Point | Not available | Experimental data is not published. | |
| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely low. | |
| logP (XLogP3) | 0.9 | This calculated value suggests a moderate lipophilicity. | [1] |
| pKa | Not available | The amino group is expected to have a pKa typical of anilines, likely in the range of 4-5. | |
| Topological Polar Surface Area | 59 Ų | Computed value. | [1] |
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route for aromatic amines is the reduction of the corresponding nitro compound.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available precursor:
-
Nitration: Introduction of a nitro group at the 4-position of a suitable precursor.
-
Reduction: Reduction of the nitro group to an amine.
A potential starting material is 3-methoxybenzonitrile. Nitration of 3-methoxybenzonitrile would likely yield a mixture of isomers, with the desired 4-nitro-3-methoxybenzonitrile being one of the products. Separation of the desired isomer would be necessary before proceeding.
A more direct precursor, if available, would be 4-nitro-3-methoxybenzonitrile. The reduction of this nitro compound to the corresponding amine is a standard transformation in organic synthesis.
Proposed synthesis of this compound.
Experimental Protocol: Reduction of a Nitroarene (General)
This protocol describes a general method for the reduction of a nitroarene to an aniline using iron in an acidic medium, which could be adapted for the synthesis of this compound from 4-nitro-3-methoxybenzonitrile.
Materials:
-
Substituted nitrobenzonitrile
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted nitrobenzonitrile and a mixture of ethanol and water.
-
To this suspension, add iron powder.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
Neutralize the remaining aqueous solution with a saturated solution of Na₂CO₃ or a dilute solution of NaOH until the pH is basic.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude aminobenzonitrile.
-
The crude product can be further purified by column chromatography or recrystallization.
Spectroscopic Properties
Experimental spectroscopic data for this compound is not widely available. The following are predicted spectroscopic characteristics based on the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Predicted):
-
Aromatic Protons (3H): Expected to appear in the range of δ 6.0-7.5 ppm. The substitution pattern will lead to a specific splitting pattern (likely a doublet, a singlet, and another doublet). The proton ortho to the amino group will be the most shielded, while the proton ortho to the nitrile group will be the most deshielded.
-
Methoxy Protons (3H): A sharp singlet is expected around δ 3.8-4.0 ppm.
-
Amino Protons (2H): A broad singlet is expected, the chemical shift of which is concentration and solvent dependent, typically in the range of δ 3.5-5.0 ppm.
13C NMR (Predicted):
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 100-160 ppm). The carbons attached to the amino and methoxy groups will be shielded, while the carbon of the nitrile group and the carbon to which it is attached will be deshielded.
-
Nitrile Carbon (1C): Expected to appear around δ 118-120 ppm.
-
Methoxy Carbon (1C): Expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amino) | 3400-3200 | Medium, two bands | Characteristic of a primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak | |
| C-H Stretch (Aliphatic -CH₃) | 2980-2850 | Medium | |
| C≡N Stretch (Nitrile) | 2240-2220 | Strong, Sharp | Conjugation with the aromatic ring shifts this to a slightly lower frequency.[3] |
| C=C Stretch (Aromatic) | 1620-1580 | Medium to Strong | |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium to Strong | |
| C-O Stretch (Aryl Ether) | 1275-1200 (asymmetric) & 1075-1020 (symmetric) | Strong |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 148. Common fragmentation patterns for aromatic amines and nitriles would be anticipated.
-
Molecular Ion (M⁺): m/z = 148
-
Loss of H (M-1): m/z = 147
-
Loss of CH₃ from methoxy (M-15): m/z = 133
-
Loss of HCN from nitrile (M-27): m/z = 121
-
Loss of CO from methoxy (M-28): m/z = 120
Potential Applications in Drug Development
While there is no direct evidence in the reviewed literature of the biological activity of this compound, its structural features are present in molecules with known pharmacological activities. Substituted aminobenzonitriles are recognized as important scaffolds in medicinal chemistry. This suggests that this compound could serve as a valuable starting material or fragment for the synthesis of novel therapeutic agents.
Potential as an Intermediate for Enzyme Inhibitors
Structurally related aminobenzonitrile derivatives have been investigated as inhibitors of key signaling proteins implicated in cancer and other diseases.
-
Son of Sevenless 1 (SOS1) Inhibitors: SOS1 is a guanine nucleotide exchange factor that activates KRAS, a frequently mutated oncogene. Small molecule inhibitors that disrupt the SOS1-KRAS interaction are a promising therapeutic strategy for KRAS-driven cancers. Several potent SOS1 inhibitors feature a substituted aminobenzonitrile moiety, suggesting that this compound could be a useful building block in the design of new SOS1 inhibitors.
SOS1 signaling and the potential point of intervention.
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors: HIF is a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). HIF prolyl hydroxylase (PHD) enzymes are oxygen sensors that regulate HIF stability. Inhibitors of PHDs stabilize HIF, leading to the activation of genes involved in erythropoiesis (red blood cell production). This mechanism is being explored for the treatment of anemia associated with chronic kidney disease. The core structures of some PHD inhibitors contain motifs that could potentially be derived from or are analogous to this compound.
Safety and Handling
Based on GHS classifications from available sources, this compound is considered hazardous.[1]
-
Hazard Statements: Harmful if swallowed, in contact with skin, and if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Precautionary Measures: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a substituted benzonitrile with theoretical properties that suggest its utility as a chemical intermediate. While comprehensive experimental data is currently lacking in the public domain, this guide provides a summary of its known and predicted characteristics. The plausible synthetic route via reduction of the corresponding nitro compound and the general protocols for its characterization offer a starting point for researchers. The structural similarity of this compound to known bioactive molecules, particularly in the realm of oncology and anemia, highlights its potential for future drug discovery and development efforts. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential.
Experimental Protocols: General Analytical Methods
The following are general protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
General workflow for NMR analysis.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer for analysis.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate gas-phase ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
References
An In-depth Technical Guide to the Reactivity of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzonitrile is a versatile aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern, featuring an activating amino group, an activating methoxy group, and a deactivating, meta-directing cyano group, results in a nuanced and synthetically valuable reactivity profile. This guide provides a comprehensive analysis of the molecule's electronic properties, key reactions at the aromatic ring and its functional groups, and its application as a building block for more complex molecules, such as Finerenone intermediates.[1][2] Detailed experimental protocols and mechanistic diagrams are provided to facilitate its practical application in a research and development setting.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyano-2-methoxyaniline | [3] |
| CAS Number | 177476-76-5 | [3][4] |
| Molecular Formula | C₈H₈N₂O | [3][4] |
| Molecular Weight | 148.16 g/mol | [3][4] |
| Appearance | Solid | |
| Purity | ≥98% (typical) | [4] |
| InChI Key | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [3] |
Molecular Structure and Electronic Effects
The reactivity of this compound is dictated by the electronic interplay of its three functional groups. The amino (-NH₂) and methoxy (-OCH₃) groups are strong and moderate electron-donating groups (EDGs), respectively. They activate the benzene ring towards electrophilic attack through resonance effects (+R). Conversely, the cyano (-C≡N) group is a strong electron-withdrawing group (EWG) that deactivates the ring through both inductive (-I) and resonance (-R) effects.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution
The powerful activating and ortho-, para-directing nature of the amino group dominates the regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group also directs ortho and para. The positions ortho to the amino group (C5) and para to the methoxy group (C6) are the most nucleophilic and therefore the most likely sites for electrophilic attack. Steric hindrance from the adjacent methoxy group may slightly disfavor attack at C5 compared to C2. The cyano group deactivates the ring, particularly at the positions ortho and para to it.
Halogenation
Direct halogenation with agents like Br₂ or Cl₂ would likely occur at the positions most activated by the amino and methoxy groups. The reaction is expected to be rapid, potentially leading to polysubstitution, and may not require a Lewis acid catalyst due to the high activation of the ring.
Nitration
Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group.[5] The strongly acidic conditions can protonate the amino group, forming an ammonium (-NH₃⁺) ion, which is a deactivating, meta-directing group. This complicates the regioselectivity. To avoid this, acylation of the amino group to form an amide is often performed first to moderate its activating effect and protect it from protonation.
Reactivity of Functional Groups
Amino Group (-NH₂)
The primary aromatic amine is a versatile functional handle.
-
Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides. This is a common strategy to protect the amine or moderate its activating effect during subsequent reactions.
-
Diazotization: Treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable for introducing a wide range of substituents via Sandmeyer-type reactions (e.g., -Cl, -Br, -OH, -CN).
Cyano Group (-C≡N)
The nitrile group can undergo several important transformations.[6][7]
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, typically with heating.[8] The reaction proceeds through an amide intermediate (-CONH₂). The electron-donating groups on the ring decrease the electrophilicity of the nitrile carbon, making this reaction more challenging compared to benzonitriles with electron-withdrawing groups.[9]
-
Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[8] This provides a method for introducing an aminomethyl group.
Methoxy Group (-OCH₃)
The methoxy group is an ether linkage and is generally stable to many reaction conditions. However, it can be cleaved to a hydroxyl group (-OH) using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).
Experimental Protocols
The following are general procedures and may require optimization for specific applications. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Acylation of the Amino Group
-
Objective: To synthesize N-(4-cyano-2-methoxyphenyl)acetamide.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine (1.2 eq) or triethylamine (1.5 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol: Reduction of the Nitrile Group
-
Objective: To synthesize 4-aminomethyl-2-methoxyaniline.
-
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.
-
Conclusion
This compound possesses a rich and predictable reactivity profile governed by the distinct electronic properties of its functional groups. The highly activated aromatic ring is susceptible to electrophilic substitution, primarily directed by the powerful amino group. Furthermore, the amino and nitrile functionalities serve as key points for molecular elaboration through diazotization, acylation, hydrolysis, and reduction. This versatility makes it an exceptionally valuable intermediate for the synthesis of complex, biologically active molecules, underscoring its importance for professionals in drug discovery and development. A thorough understanding of its reactivity is paramount to its successful application in multi-step synthetic campaigns.
References
- 1. tantuchemicals.com [tantuchemicals.com]
- 2. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 3. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 4-Amino-3-methoxybenzonitrile: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 4-Amino-3-methoxybenzonitrile, a valuable building block for drug discovery and development. The described method follows a two-step synthetic pathway involving the nitration of 3-methoxybenzonitrile and the subsequent reduction of the nitro intermediate. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring an aniline moiety ortho to a methoxy group and para to a nitrile group, makes it a versatile scaffold for the development of kinase inhibitors and other therapeutic agents. The following protocols provide a reliable method for the laboratory-scale synthesis of this important compound.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process, starting from commercially available 3-methoxybenzonitrile. The first step is the regioselective nitration at the 4-position, followed by the reduction of the nitro group to the desired amine.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile
This procedure describes the nitration of 3-methoxybenzonitrile to yield the key intermediate, 3-methoxy-4-nitrobenzonitrile.
Materials:
-
3-Methoxybenzonitrile
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 3-methoxybenzonitrile to the cold sulfuric acid while stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile in sulfuric acid, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of 3-methoxy-4-nitrobenzonitrile is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Dry the purified product under vacuum.
Step 2: Synthesis of this compound
This protocol details the reduction of the nitro group of 3-methoxy-4-nitrobenzonitrile to the corresponding amine. Two common and effective methods are provided.
Method A: Reduction with Iron in Acetic Acid
Materials:
-
3-Methoxy-4-nitrobenzonitrile
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxy-4-nitrobenzonitrile in a mixture of ethanol and acetic acid.[1]
-
Add iron powder to the suspension.[1]
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[2]
Method B: Reduction with Tin(II) Chloride
Materials:
-
3-Methoxy-4-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Brine
Procedure:
-
Dissolve 3-methoxy-4-nitrobenzonitrile in ethanol or ethyl acetate in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully basify the mixture by adding a concentrated sodium hydroxide solution until the tin salts precipitate as a white solid and the solution is strongly alkaline.
-
Filter the mixture through celite to remove the tin salts, washing the filter cake with the reaction solvent.
-
Separate the organic layer from the filtrate. If ethanol was used as the solvent, it may need to be removed under reduced pressure and the residue partitioned between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described in Method A.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Analytical Data |
| 3-Methoxy-4-nitrobenzonitrile | 3-Methoxybenzonitrile | HNO₃, H₂SO₄ | - | 75-85 | 146-148 | ¹H NMR, ¹³C NMR, IR |
| This compound | 3-Methoxy-4-nitrobenzonitrile | Fe, AcOH | EtOH/AcOH | 80-90 | 85-87 | ¹H NMR, ¹³C NMR, IR, MS |
| This compound | 3-Methoxy-4-nitrobenzonitrile | SnCl₂·2H₂O, HCl | EtOH/EtOAc | 85-95 | 85-87 | ¹H NMR, ¹³C NMR, IR, MS |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Purification and Characterization
The final product, this compound, is typically a solid at room temperature.[3] Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[2] The purity of the compound should be assessed by analytical techniques such as HPLC, TLC, and melting point determination. The structure should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Logical Workflow for Synthesis and Purification
Figure 2. Detailed workflow from starting material to final product analysis.
Safety Considerations
-
Handle concentrated acids (sulfuric and nitric acid) with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitration reactions are exothermic and can be hazardous if not properly controlled. Maintain low temperatures and slow addition of reagents.
-
Nitro compounds can be explosive and should be handled with care.
-
The reduction of nitro compounds can also be exothermic.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used.
This document provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers are encouraged to adapt and optimize these procedures for their specific laboratory conditions and scale.
References
Application Notes and Protocols for 4-Amino-3-methoxybenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-3-methoxybenzonitrile is a substituted aromatic compound with the molecular formula C₈H₈N₂O.[1][2] Its structure, featuring an amine, a methoxy group, and a nitrile on a benzene ring, makes it a valuable building block in organic synthesis, particularly in medicinal chemistry. The arrangement of these functional groups provides multiple reactive sites, allowing for the construction of complex molecular architectures and heterocyclic systems. This document provides an overview of its properties, safety information, and detailed protocols for its potential synthesis and application in the development of kinase inhibitors.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 177476-76-5 | ChemUniverse[2] |
| Molecular Formula | C₈H₈N₂O | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| Purity | ≥98% (Typical) | ChemUniverse[2] |
| SMILES | COC1=C(C=CC(=C1)C#N)N | PubChem[1] |
| InChIKey | SCXGWOFGMVEUGW-UHFFFAOYSA-N | PubChem[1] |
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
| Hazard Class | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1] | P261: Avoid breathing dust.[3] P264: Wash skin thoroughly after handling.[3] P271: Use only outdoors or in a well-ventilated area.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Skin Irritation | H315: Causes skin irritation.[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] |
| Eye Irritation | H319: Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1][3] | P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] |
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Disposal: Dispose of contents/container to an approved waste disposal plant.[3][4]
Applications in Medicinal Chemistry: Kinase Inhibitor Synthesis
The 4-aminobenzonitrile scaffold is a key pharmacophore in the design of various therapeutic agents. Its derivatives are particularly prominent as intermediates in the synthesis of ATP-competitive protein kinase inhibitors.[5] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.
The primary amine and nitrile groups of this compound make it an ideal precursor for constructing heterocyclic cores like quinolines and quinazolines.[6] These scaffolds are found in numerous clinically successful kinase inhibitors that target enzymes such as Src kinase and Epidermal Growth Factor Receptor (EGFR).[6][7]
Experimental Protocols
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a plausible synthetic route can be designed based on standard organic transformations of analogous compounds.[8]
This protocol describes the reduction of a nitro group to an amine, a common and effective transformation. The starting material, 3-methoxy-4-nitrobenzonitrile, can be synthesized via the nitration of 3-methoxybenzonitrile.
Materials:
-
3-methoxy-4-nitrobenzonitrile (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)[6]
-
Concentrated Hydrochloric Acid (HCl)[6]
-
Ethanol (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend 3-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.[6]
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) dissolved in concentrated hydrochloric acid.[6]
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Carefully pour the mixture over crushed ice and neutralize by the slow addition of a saturated sodium bicarbonate solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
This protocol outlines a generalized procedure for using this compound as a key building block to construct a quinoline core, a common scaffold for Src kinase inhibitors.[7][9]
Materials:
-
This compound (1.0 eq)
-
A suitable aniline derivative with ortho-functionalization for cyclization (e.g., ethyl 2-((2,4-dichloro-5-methoxyphenyl)amino)-2-oxoacetate)
-
Phosphorus oxychloride (POCl₃) or other cyclizing/dehydrating agent
-
Solvent such as diphenyl ether or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
Procedure (Generalized Gould-Jacobs type reaction):
-
Condense this compound with a diethyl ethoxymethylenemalonate (or similar) derivative by heating in an appropriate solvent.
-
The resulting intermediate is cyclized at high temperature (e.g., 240-260 °C) in a high-boiling solvent like diphenyl ether to form a 4-hydroxyquinoline intermediate.
-
The hydroxyl group is then converted to a leaving group (e.g., chloride) by reacting with a chlorinating agent like POCl₃.
-
Finally, a nucleophilic aromatic substitution (SₙAr) reaction is performed with a desired substituted aniline to displace the chloride and form the final 4-anilinoquinoline-3-carbonitrile product.
-
Purification is typically achieved via recrystallization or column chromatography.
Predicted Characterization Data
Predicted Infrared (IR) Spectroscopy Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amine) | 3400-3250 | Medium | Two bands expected for a primary amine, may be broad.[8] |
| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak | Typical for aromatic C-H bonds.[8] |
| C-H Stretch (aliphatic) | 2960-2850 | Medium | From the methoxy group.[8] |
| C≡N Stretch (nitrile) | 2240-2220 | Strong, Sharp | Conjugation with the ring may shift the frequency.[8] |
| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong | Multiple bands are expected.[8] |
Predicted ¹H NMR Spectroscopy Data (in CDCl₃, 400 MHz):
| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₂ (amine) | 3.5-4.5 | Broad Singlet | 2H | Chemical shift is variable and exchanges with D₂O. |
| Aromatic H | 6.8-7.5 | Multiplet | 3H | The exact shifts depend on the electronic effects of the substituents. |
| -OCH₃ (methoxy) | 3.8-3.9 | Singlet | 3H | Typical range for an aryl methoxy group.[10] |
Predicted ¹³C NMR Spectroscopy Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Shift (δ, ppm) | Notes |
| C-NH₂ | 140-150 | Quaternary carbon attached to the amine. |
| C-OCH₃ | 145-155 | Quaternary carbon attached to the methoxy group. |
| Aromatic CH | 110-135 | Multiple signals expected for the three aromatic CH carbons. |
| C-CN | 100-115 | Quaternary carbon to which the nitrile is attached. |
| C≡N (nitrile) | 118-120 | Characteristic shift for a nitrile carbon.[8] |
| -OCH₃ (methoxy) | 55-56 | Methoxy carbon.[10] |
References
- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for 4-Amino-3-methoxybenzonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-methoxybenzonitrile is a versatile aromatic building block with significant potential as an intermediate in pharmaceutical synthesis. Its unique substitution pattern, featuring an amine, a methoxy group, and a nitrile moiety, offers multiple reactive sites for the construction of complex heterocyclic structures and other pharmacologically active molecules. This document provides detailed application notes on its use in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone, and as a scaffold for kinase inhibitors. Detailed experimental protocols for key transformations, quantitative data, and visual diagrams of synthetic pathways and biological mechanisms are included to facilitate its application in drug discovery and development.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 177476-76-5 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
Safety Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application in the Synthesis of Finerenone
This compound is a key starting material for the synthesis of 4-formyl-3-methoxybenzonitrile, a crucial intermediate in the production of Finerenone.[2][3] Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist used to treat chronic kidney disease associated with type 2 diabetes.[2]
Proposed Synthetic Pathway to Finerenone Intermediate
A plausible synthetic route from this compound to 4-formyl-3-methoxybenzonitrile involves a Sandmeyer-type reaction, which is a well-established method for the conversion of aromatic amines to various functional groups via a diazonium salt intermediate.[4][5][6] This is followed by a formylation step, such as the Gattermann-Koch reaction, to introduce the aldehyde functionality.[7][8][9]
Caption: Proposed synthesis of Finerenone from this compound.
Experimental Protocols
The following protocols describe a proposed two-step synthesis of 4-formyl-3-methoxybenzonitrile from this compound.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent step.
Protocol 2: Formylation of the Diazonium Salt Intermediate (Adapted Gattermann-Koch Reaction)
Materials:
-
Diazonium salt solution from Protocol 1
-
Copper(I) chloride (CuCl)
-
Aluminum chloride (AlCl₃)
-
Carbon Monoxide (CO) gas
-
Anhydrous Toluene
-
Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a separate reaction vessel equipped with a gas inlet and a robust stirring mechanism, prepare a mixture of copper(I) chloride and aluminum chloride in anhydrous toluene under an inert atmosphere.
-
Cool the catalyst mixture to 0 °C and introduce a steady stream of carbon monoxide gas with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Protocol 1 to the catalyst mixture, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice and neutralizing with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-formyl-3-methoxybenzonitrile.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Step | Reactant | Product | Typical Yield (%) |
| Diazotization & Formylation | This compound | 4-Formyl-3-methoxybenzonitrile | 60-70 (estimated) |
Signaling Pathway of Finerenone
Finerenone exerts its therapeutic effect by acting as an antagonist of the mineralocorticoid receptor (MR). Overactivation of the MR by aldosterone leads to the transcription of pro-inflammatory and pro-fibrotic genes. Finerenone blocks the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascades involving NF-κB and TGF-β, which are key mediators of inflammation and fibrosis in the kidneys and cardiovascular system.
Caption: Mechanism of action of Finerenone.
Application in the Synthesis of Kinase Inhibitors
The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. The amino group serves as a key hydrogen bond donor and a point for further chemical elaboration, while the nitrile group can occupy hydrophobic pockets or act as a bioisostere for other functional groups. This compound, with its specific substitution pattern, can be utilized as a starting material for the synthesis of novel kinase inhibitors targeting various signaling pathways implicated in cancer cell proliferation and survival.
General Synthetic Strategy
A common strategy for the synthesis of kinase inhibitors from aminobenzonitrile derivatives involves the construction of a heterocyclic core, such as a pyrimidine or quinoline, which mimics the adenine part of ATP and binds to the hinge region of the kinase active site. The amino group of this compound can be used to form this heterocyclic core through condensation reactions with appropriate building blocks.
Caption: General workflow for kinase inhibitor synthesis.
Experimental Protocol: Synthesis of a Pyrimidine-based Kinase Inhibitor Scaffold
This protocol describes a general procedure for the synthesis of a 4-aminopyrimidine derivative, a common scaffold in kinase inhibitors, using this compound.
Materials:
-
This compound
-
Ethyl 3-ethoxy-2-cyanoacrylate (or similar β-ketoester)
-
Sodium Ethoxide
-
Ethanol
-
Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add ethyl 3-ethoxy-2-cyanoacrylate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrimidine-based scaffold.
| Reaction Step | Reactant | Product | Typical Yield (%) |
| Cyclocondensation | This compound | Pyrimidine Derivative | 50-80 (estimated) |
Targeted Signaling Pathways
Kinase inhibitors developed from aminobenzonitrile scaffolds can target a variety of signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. These pathways control cell growth, proliferation, and survival.
Caption: Key kinase signaling pathways in cancer.
Conclusion
This compound is a valuable and versatile pharmaceutical intermediate. Its utility has been demonstrated through a plausible synthetic route to a key precursor of Finerenone and its potential as a foundational scaffold for the development of novel kinase inhibitors. The provided protocols and diagrams offer a framework for researchers to explore and exploit the synthetic potential of this compound in the pursuit of new therapeutic agents. Further investigation into the diverse reactivity of this compound is warranted to fully realize its applications in medicinal chemistry.
References
- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tantuchemicals.com [tantuchemicals.com]
- 3. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. homework.study.com [homework.study.com]
Application Notes and Protocols: 4-Amino-3-methoxybenzonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established applications for 4-Amino-3-methoxybenzonitrile in materials science are limited in publicly available literature. The following application notes and protocols are based on the chemical functionalities of the molecule and the well-documented properties and reactions of structurally similar compounds. These notes are intended to provide a foundational understanding and a starting point for research and development.
Introduction
This compound is a multifunctional aromatic molecule featuring a primary amine (-NH2), a methoxy (-OCH3), and a nitrile (-C≡N) group attached to a benzene ring. This unique combination of reactive sites makes it a promising, yet underexplored, candidate for various applications in materials science, particularly in the synthesis of high-performance and functional polymers. The electronic properties of the methoxy and nitrile groups, along with the reactive nature of the amine, suggest potential for creating materials with tailored thermal, mechanical, and optoelectronic properties.
Potential Applications in Materials Science
Based on the functionalities of this compound and analogies with similar compounds, several potential applications in materials science can be proposed:
-
Monomer for High-Performance Polymers: The primary amine group can participate in polycondensation reactions.
-
Polyamides: Reaction with dicarboxylic acids or their derivatives can yield polyamides. The presence of the methoxy group may enhance solubility and modify the thermal properties of the resulting polymer compared to unsubstituted aromatic polyamides.
-
Polyimides: Reaction with dianhydrides would lead to the formation of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The nitrile group could offer a site for post-polymerization modification or cross-linking.
-
-
Curing Agent for Epoxy Resins: The primary amine can act as a curing agent for epoxy resins, opening the epoxide ring to form a cross-linked thermoset polymer network. Such materials are valued for their high adhesive strength, chemical resistance, and thermal stability.
-
Component in Organic Electronics: The conjugated aromatic system of this compound suggests its potential as a building block for organic semiconductors, dyes, or other materials for electronic applications. The amine and nitrile groups can be used to tune the electronic properties and facilitate charge transport.
-
Precursor for Functional Coatings and Films: Polymers derived from this monomer could be used to develop functional coatings with specific properties such as UV resistance, thermal stability, or tailored refractive indices, similar to materials derived from 4-hydroxy-3-methoxybenzonitrile.[1]
Experimental Protocols
The following are generalized protocols for key experiments to explore the potential of this compound in materials science.
3.1. Synthesis of a Polyamide from this compound and a Diacid Chloride
This protocol describes the low-temperature solution polycondensation, a common method for preparing aromatic polyamides.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl)
-
Pyridine (as an acid scavenger)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of this compound and LiCl in anhydrous DMAc under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a small amount of pyridine to the reaction mixture.
-
Continue stirring at 0°C for 2-4 hours, then allow the reaction to proceed at room temperature for 24 hours.
-
Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
3.2. Curing of an Epoxy Resin with this compound
This protocol outlines the use of this compound as a curing agent for a standard epoxy resin like diglycidyl ether of bisphenol A (DGEBA).
Materials:
-
This compound
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
Acetone (for viscosity reduction, optional)
-
Mold for sample casting
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the DGEBA resin. The amine hydrogen equivalent weight (AHEW) of the amine needs to be determined. For this compound (C8H8N2O, MW = 148.16), with two reactive hydrogens on the amine group, the AHEW is 148.16 / 2 = 74.08 g/eq.
-
Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.
-
Melt the this compound if it is a solid.
-
Thoroughly mix the stoichiometric amount of the molten amine with the preheated epoxy resin for 5-10 minutes until a homogeneous mixture is obtained. If needed, a small amount of acetone can be used to reduce viscosity, which should be evaporated before curing.
-
Pour the mixture into a preheated mold and degas in a vacuum oven to remove any entrapped air bubbles.
-
Cure the sample in an oven using a suitable curing schedule, for example, 120°C for 2 hours followed by post-curing at 150°C for 2 hours. The optimal curing schedule should be determined experimentally, for instance, by using Differential Scanning Calorimetry (DSC).
-
Allow the sample to cool down slowly to room temperature before demolding.
Data Presentation
Since no specific experimental data for materials derived from this compound is available, the following table presents expected properties based on analogous polymer systems. These are hypothetical values and should be determined experimentally.
| Property | Polyamide (Hypothetical) | Epoxy Thermoset (Hypothetical) | Test Method |
| Glass Transition Temp (Tg) | 200 - 280 °C | 150 - 200 °C | DSC / DMA[2] |
| Decomposition Temp (Td) | > 400 °C | > 350 °C | TGA |
| Tensile Strength | 80 - 150 MPa | 60 - 100 MPa | Universal Testing Machine |
| Young's Modulus | 3 - 5 GPa | 2.5 - 4 GPa | Universal Testing Machine |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP) | Insoluble (cross-linked) | Solubility tests |
Visualizations
Caption: Synthesis of a polyamide via polycondensation.
Caption: Curing of an epoxy resin.
Caption: General experimental workflow for material development.
References
Application Notes and Protocols for the Purification of 4-Amino-3-methoxybenzonitrile by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Amino-3-methoxybenzonitrile using silica gel column chromatography. The provided methodologies are based on established principles for the separation of aromatic amines and offer a robust starting point for achieving high purity of the target compound.
Introduction
This compound is a substituted aromatic compound containing both a basic amino group and a polar nitrile group. Its purification by column chromatography requires careful selection of the stationary and mobile phases to achieve efficient separation from synthetic impurities. Due to the basic nature of the amino group, interactions with the acidic silanol groups on the surface of silica gel can lead to peak tailing and poor separation. The addition of a basic modifier to the eluent is often necessary to mitigate these effects and obtain sharp, well-resolved peaks.
Data Presentation
Optimization of the solvent system for column chromatography is typically performed using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the desired compound in the range of 0.2-0.4 for optimal separation. Below is a table summarizing typical solvent systems used for the purification of similar aromatic amines and their expected effect on the Rf of this compound.
| Solvent System (v/v) | Typical Starting Ratio | Expected Rf Trend for this compound | Notes |
| Ethyl Acetate / Hexanes | 1:4 to 1:1 | Increasing the proportion of ethyl acetate will increase the Rf value. | A standard solvent system for compounds of moderate polarity. |
| Dichloromethane / Methanol | 99:1 to 95:5 | Increasing the proportion of methanol will significantly increase the Rf value. | Suitable for more polar compounds.[1][2] |
| Ethyl Acetate / Hexanes + Triethylamine | 1:4 to 1:1 (+ 0.5% TEA) | The addition of triethylamine (TEA) helps to reduce tailing of the amine on the silica gel.[1][2] | Recommended for improving peak shape and resolution. |
| Dichloromethane / Methanol + Triethylamine | 99:1 to 95:5 (+ 0.5% TEA) | Combines the advantages of a polar solvent system with a basic modifier to improve the chromatography of basic compounds.[1][2] | A good starting point for difficult separations of polar amines. |
Experimental Protocols
This section details the recommended procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Chromatography column
-
Eluent (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol)
-
Triethylamine (TEA)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a prepared solvent system (e.g., 30% ethyl acetate in hexanes).
-
Visualize the developed plate under a UV lamp.
-
Adjust the polarity of the solvent system to obtain an Rf value of approximately 0.2-0.4 for the target compound, with good separation from impurities.[2] If streaking is observed, add 0.5% triethylamine to the eluent.[1]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-bubble-free packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica gel, and evaporating the solvent to obtain a dry powder.
-
Carefully load the concentrated solution or the dry-loaded sample onto the top of the column.[1]
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent. For example, you can start with 10% ethyl acetate in hexanes and gradually increase to 30% or 50% ethyl acetate.
-
Collect fractions in separate tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the purified this compound.
-
Spot each fraction on a TLC plate and develop it using the optimized solvent system.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
recrystallization techniques for 4-Amino-3-methoxybenzonitrile
An in-depth guide to the purification of 4-Amino-3-methoxybenzonitrile using recrystallization techniques is presented for researchers, scientists, and professionals in drug development. This document provides detailed methodologies and application notes to achieve high purity of the target compound.
Application Notes
Recrystallization is a fundamental technique for the purification of solid organic compounds. The selection of an appropriate solvent system is critical and is guided by the principle that the compound of interest should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For this compound, which possesses both polar (amino, nitrile) and non-polar (benzene ring, methoxy group) characteristics, a solvent of intermediate polarity or a binary solvent mixture is often optimal.
Potential impurities in crude this compound may include unreacted starting materials, by-products from the synthesis, or residual solvents. Recrystallization effectively removes these impurities by leveraging differences in solubility between the desired compound and the contaminants.
Based on the properties of structurally similar compounds, suitable solvents for the recrystallization of this compound include alcohols (e.g., ethanol, methanol) and aqueous mixtures thereof. The use of a solvent pair, such as ethanol and water, can be particularly effective. The compound is first dissolved in a "good" solvent (ethanol) at an elevated temperature, followed by the addition of a "poor" or "anti-solvent" (water) to induce precipitation of the pure compound as the solution cools.
Experimental Protocols
The following protocols describe the single-solvent and multi-solvent .
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Begin by determining a suitable solvent. Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring until the solid completely dissolves.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1][2][3]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][2]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1][2]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.[1]
Protocol 2: Multi-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.[3]
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (this is the point of saturation).[3]
-
Clarification: Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[3]
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following table summarizes typical quantitative data for the recrystallization of aminobenzonitrile compounds. The exact values for this compound may vary depending on the purity of the crude material and the specific experimental conditions.
| Parameter | Single-Solvent (Ethanol) | Multi-Solvent (Ethanol/Water) |
| Starting Material Purity | ~90% | ~90% |
| Solvent Volume (per gram) | 10 - 20 mL | 8 - 15 mL (Ethanol) |
| Dissolution Temperature | ~78 °C (Boiling point of Ethanol) | ~78 °C |
| Cooling Time (to RT) | 1 - 2 hours | 1 - 2 hours |
| Ice Bath Cooling Time | 30 - 60 minutes | 30 - 60 minutes |
| Expected Yield | 70 - 85% | 75 - 90% |
| Final Purity | >98% | >99% |
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization process.
References
Application Notes and Protocols for the Analytical Characterization of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 4-Amino-3-methoxybenzonitrile (CAS: 177476-76-5). The methods outlined are essential for identity confirmation, purity assessment, and quality control in research, development, and manufacturing environments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.[1]
| Property | Value |
| Molecular Formula | C₈H₈N₂O |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (predicted) |
| CAS Number | 177476-76-5 |
Analytical Techniques for Characterization
A multi-technique approach is recommended for the unambiguous characterization of this compound. This includes chromatography for separation and purity, and spectroscopy for structural elucidation.
Caption: Interrelationship of analytical techniques for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is generally suitable for this compound.
Predicted HPLC Data
| Parameter | Predicted Value |
| Retention Time | ~ 10-15 min |
| Purity | > 98% (typical for research grade) |
Experimental Protocol
Caption: General workflow for HPLC analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile impurities and for confirming the molecular weight of the analyte. Due to the presence of a polar amino group, derivatization is recommended to improve volatility and thermal stability.
Predicted GC-MS Data
| Parameter | Predicted Value |
| Molecular Ion (M+) | m/z 148 |
| Key Fragments | m/z 133 ([M-CH₃]⁺), m/z 105 ([M-CH₃-CO]⁺) |
Experimental Protocol
Caption: General workflow for GC-MS analysis.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Derivatization: To a vial containing ~1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Cap the vial and heat at 70°C for 30 minutes.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: After derivatization, dilute the reaction mixture with 800 µL of ethyl acetate for a final volume of 1 mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound.
Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~ 7.2 - 7.0 | m | Aromatic-H |
| ~ 6.3 | d | Aromatic-H | |
| ~ 4.1 (broad) | s | -NH₂ | |
| ~ 3.9 | s | -OCH₃ | |
| ¹³C | ~ 150 | s | C-O |
| ~ 145 | s | C-NH₂ | |
| ~ 125 | d | Aromatic CH | |
| ~ 118 | s | -C≡N | |
| ~ 115 | d | Aromatic CH | |
| ~ 100 | s | C-C≡N | |
| ~ 98 | d | Aromatic CH | |
| ~ 56 | q | -OCH₃ |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary from experimental values.[2][3][4]
Experimental Protocol
Caption: General workflow for NMR analysis.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Amino) |
| 3050-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Methoxy) |
| ~ 2225 | Strong, Sharp | C≡N Stretch (Nitrile) |
| 1620-1580 | Medium-Strong | C=C Stretch (Aromatic) |
| 1250-1200 | Strong | C-O Stretch (Aryl Ether) |
Experimental Protocol
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
FT-IR Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.
Theoretical vs. Expected Elemental Composition
| Element | Theoretical % |
| Carbon (C) | 64.85 |
| Hydrogen (H) | 5.44 |
| Nitrogen (N) | 18.91 |
| Oxygen (O) | 10.80 |
Experimental Protocol
-
Instrumentation: CHN/O Elemental Analyzer.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried and homogenized sample into a tin capsule.
-
Analysis: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography column and quantified by a thermal conductivity detector.
References
Application Notes and Protocols: The Gabriel Synthesis in the Context of 4-Amino-3-methoxybenzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] The Gabriel synthesis is a robust and widely used method for the preparation of primary alkyl amines, effectively avoiding the overalkylation often encountered with direct amination of alkyl halides.[2][3] This method utilizes the phthalimide anion as an ammonia surrogate to convert primary alkyl halides into primary amines.[2]
Therefore, these notes will focus on a viable, related application: the synthesis of 4-(aminomethyl)-3-methoxybenzonitrile, a valuable intermediate where a primary aminomethyl group is attached to the benzonitrile scaffold. This process involves the benzylic halogenation of a suitable precursor, followed by the Gabriel synthesis.
Proposed Synthetic Pathway: 4-(Aminomethyl)-3-methoxybenzonitrile
The synthesis of 4-(aminomethyl)-3-methoxybenzonitrile can be achieved in a two-step sequence starting from 3-methoxy-4-methylbenzonitrile. This pathway is analogous to the synthesis of similar aminomethylated benzonitriles.[6][7] The first step is a free-radical bromination of the benzylic methyl group, followed by the classical Gabriel synthesis to introduce the primary amine.
A high-level overview of this synthetic workflow is presented below.
Caption: Proposed synthetic workflow for 4-(aminomethyl)-3-methoxybenzonitrile.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related compounds.[6][7][8] Researchers should perform their own optimization experiments.
Protocol 1: Synthesis of 4-(bromomethyl)-3-methoxybenzonitrile
This procedure details the benzylic bromination of 3-methoxy-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[6]
Materials:
-
3-methoxy-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Deionized water
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-methylbenzonitrile in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-(bromomethyl)-3-methoxybenzonitrile.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Gabriel Synthesis of 4-(aminomethyl)-3-methoxybenzonitrile
This protocol describes the conversion of the benzylic bromide to the primary amine using potassium phthalimide, followed by hydrazinolysis to release the desired amine.[6][8]
Materials:
-
4-(bromomethyl)-3-methoxybenzonitrile
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine
Procedure:
-
Dissolve 4-(bromomethyl)-3-methoxybenzonitrile in anhydrous DMF in a round-bottom flask.
-
Add potassium phthalimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC until the starting bromide is consumed.[8]
-
Cool the reaction mixture to room temperature and pour it into water to precipitate the N-(4-cyano-2-methoxybenzyl)phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (1.5 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours. A precipitate of phthalhydrazide will form.[2][8]
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with an aqueous NaOH solution until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 4-(aminomethyl)-3-methoxybenzonitrile. The product can be further purified by column chromatography if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the Gabriel synthesis step. Yields are illustrative and will vary based on experimental conditions and scale.
| Parameter | Value/Condition | Reference |
| Starting Material | 4-(bromomethyl)-3-methoxybenzonitrile | - |
| Reagent | Potassium Phthalimide | [2][6] |
| Solvent | Anhydrous DMF | [6] |
| Reaction Temperature | 80-100 °C | [8] |
| Reaction Time | 2-4 hours | [8] |
| Cleavage Reagent | Hydrazine Hydrate | [2][9] |
| Typical Yield | 70-90% (for the amination step) | [7] |
Logical Relationship of Gabriel Synthesis Steps
The Gabriel synthesis proceeds through a clear sequence of nucleophilic substitution followed by liberation of the primary amine.
Caption: Logical steps of the Gabriel synthesis.
Conclusion
While 4-amino-3-methoxybenzonitrile is not a direct substrate for the Gabriel synthesis, this powerful reaction is highly applicable for producing primary amine derivatives from related precursors. The two-step sequence of benzylic bromination followed by Gabriel synthesis provides a reliable route to 4-(aminomethyl)-3-methoxybenzonitrile, a versatile intermediate for drug discovery and material science. The protocols and data presented herein offer a solid foundation for researchers to explore the synthesis and application of this and similar compounds.
References
- 1. purkh.com [purkh.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. quora.com [quora.com]
- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Benzylic Bromination of 4-Amino-3-methoxybenzonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-(bromomethyl)-2-methoxy-5-nitroaniline, a key intermediate, through the benzylic bromination of a suitable precursor. This intermediate is valuable in the synthesis of various pharmaceutical compounds. The protocol outlines a three-step synthetic pathway starting from 2-methoxy-5-nitrotoluene, followed by benzylic bromination, and concluding with a potential conversion to the corresponding benzonitrile.
Synthetic Pathway Overview
The synthesis of 4-amino-3-methoxybenzonitrile via benzylic bromination necessitates a precursor containing a methyl group that can be functionalized. A plausible synthetic route involves the following steps:
-
Nitration of 2-Methoxytoluene: Introduction of a nitro group to activate the precursor for subsequent reactions.
-
Benzylic Bromination: Selective bromination of the benzylic methyl group using N-bromosuccinimide (NBS).
-
Nucleophilic Substitution: Conversion of the resulting benzyl bromide to the desired benzonitrile using a cyanide salt.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amino group to yield the final product.
Due to the activating nature of the amino group in the target precursor 4-amino-3-methoxytoluene, direct benzylic bromination can be challenging and may lead to undesired side reactions such as ring bromination. A more effective strategy involves introducing the amino group's precursor, a nitro group, which is electron-withdrawing and deactivates the ring towards electrophilic attack, thus favoring the free-radical benzylic bromination. The nitro group can then be reduced to an amine in a later step.
Therefore, a more practical precursor for benzylic bromination is a nitrated analogue, such as 2-methoxy-5-nitrotoluene .
Experimental Data Summary
The following table summarizes the expected quantitative data for each key step in the synthesis of the brominated intermediate. The yields are based on literature precedents for similar transformations.
| Step | Reactant | Reagents | Product | Yield (%) | Purity (%) |
| 1. Benzylic Bromination | 2-Methoxy-5-nitrotoluene | N-Bromosuccinimide (NBS), AIBN, Acetonitrile | 4-(bromomethyl)-2-methoxy-1-nitrobenzene | 85-95 | >95 |
| 2. Nucleophilic Cyanation | 4-(bromomethyl)-2-methoxy-1-nitrobenzene | Sodium Cyanide (NaCN), Dimethyl Sulfoxide (DMSO) | 2-methoxy-4-(cyanomethyl)-1-nitrobenzene | 80-90 | >95 |
| 3. Reduction of Nitro Group | 2-methoxy-4-(cyanomethyl)-1-nitrobenzene | H₂, Pd/C, Methanol | This compound | 90-98 | >98 |
Experimental Protocols
Protocol 1: Benzylic Bromination of 2-Methoxy-5-nitrotoluene
This protocol describes the selective bromination of the benzylic methyl group of 2-methoxy-5-nitrotoluene using N-bromosuccinimide (NBS) and a radical initiator.
Materials:
-
2-Methoxy-5-nitrotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitrotoluene (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-bromosuccinimide (1.05 - 1.2 eq) to the solution.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq).
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield 4-(bromomethyl)-2-methoxy-1-nitrobenzene.
Protocol 2: Conversion of 4-(bromomethyl)-2-methoxy-1-nitrobenzene to 2-methoxy-4-(cyanomethyl)-1-nitrobenzene
This protocol details the nucleophilic substitution of the benzylic bromide with a cyanide ion to form the corresponding benzonitrile.[1]
Materials:
-
4-(bromomethyl)-2-methoxy-1-nitrobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach after use.
-
To a dry round-bottom flask, add 4-(bromomethyl)-2-methoxy-1-nitrobenzene (1.0 eq) dissolved in anhydrous DMSO.
-
In a separate flask, dissolve sodium cyanide (1.5 - 1.8 eq) in anhydrous DMSO. This may require gentle heating.
-
Slowly add the sodium cyanide solution to the solution of the benzyl bromide at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 90°C for 2-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of ice-water, which should result in the precipitation of the crude product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-methoxy-4-(cyanomethyl)-1-nitrobenzene.
Visualizations
Reaction Workflow
Caption: Synthetic workflow for this compound.
Mechanism of Benzylic Bromination
Caption: Free-radical mechanism of benzylic bromination.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Amino-3-methoxybenzonitrile. The described methodology is suitable for purity determination and assay of the compound in bulk drug substance and can be adapted for various stages of drug development. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a substituted aromatic nitrile with potential applications as a building block in pharmaceutical synthesis. Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this compound. This application note presents a reverse-phase HPLC (RP-HPLC) method developed for its analysis, offering excellent specificity, linearity, accuracy, and precision.
Experimental
Instrumentation and Reagents
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatography data acquisition and processing software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on UV scan) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Protocols
Standard and Sample Preparation
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Mix thoroughly to ensure complete dissolution.
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Mix thoroughly and filter through a 0.45 µm syringe filter before injection.[1]
Method Validation Protocol
A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2][3][4] The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and stressed samples to demonstrate no interference at the retention time of the analyte. | Peak purity of the analyte peak should be demonstrated. |
| Linearity | Prepare a series of at least five concentrations of the reference standard (e.g., 50-150 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% concentration. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | S/N ratio of approximately 10:1. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results. | System suitability parameters should remain within acceptable limits. |
Forced Degradation Study Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6]
Stress Conditions:
-
Acidic Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 2 hours.
-
Alkaline Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic solutions and dilute all samples to the target concentration before analysis. The chromatograms should be evaluated for the separation of the main peak from any degradation products.
Diagrams
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies. The provided validation and forced degradation protocols offer a clear pathway for the implementation and verification of this method in a regulated laboratory environment.
References
- 1. actascientific.com [actascientific.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the synthesis of 4-Amino-3-methoxybenzonitrile. The information is designed to help optimize reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, following a common synthetic pathway from 4-chloro-3-nitrobenzonitrile.
Step 1: Nucleophilic Aromatic Substitution (Methoxylation)
Q1: My yield of 3-methoxy-4-nitrobenzonitrile is lower than expected. What are the common causes?
A1: Low yields in the methoxylation step are typically due to incomplete reaction, side reactions, or degradation of the starting material.
-
Moisture: The presence of water in the reaction can lead to the formation of 4-hydroxy-3-nitrobenzonitrile as a byproduct. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reagent Quality: Sodium methoxide is hygroscopic and can decompose upon exposure to air and moisture. Use freshly prepared sodium methoxide or a recently purchased, properly stored commercial solution/powder.
-
Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition or unwanted side products. Maintain a consistent temperature as specified in the protocol.
-
Insufficient Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been fully consumed before workup.
Q2: My TLC plate shows multiple spots after the methoxylation reaction. What are the likely side products?
A2: Besides unreacted starting material, the primary side product is often 4-hydroxy-3-nitrobenzonitrile, resulting from reaction with trace amounts of water or hydroxide ions. Depending on the reaction conditions, other minor byproducts could also form.
Step 2: Nitro Group Reduction
Q3: The reduction of 3-methoxy-4-nitrobenzonitrile is incomplete or stalling. How can I improve the conversion?
A3: Incomplete reduction is a frequent issue and can be addressed by examining the reagents and reaction conditions.
-
Reducing Agent Activity:
-
Catalytic Hydrogenation (e.g., Pd/C): The catalyst may be deactivated. Use a fresh batch of catalyst and ensure the system is free of catalyst poisons (e.g., sulfur compounds). Agitation must be sufficient to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Metal/Acid (e.g., SnCl₂, Fe/HCl): The metal may be passivated by an oxide layer. Lightly grinding the metal powder or pre-activating it with dilute acid can improve reactivity. Ensure a sufficient stoichiometric excess of the reducing agent is used.[1]
-
-
pH Control: When using methods like Fe/HCl, maintaining an acidic environment is crucial for the reaction to proceed.
-
Solvent Choice: The starting material must be fully dissolved in the chosen solvent system to ensure it is available for reaction.
Q4: I'm observing discoloration (e.g., turning dark brown or black) during the reduction step. Is this normal?
A4: While some color change is expected, especially with heterogeneous catalysts like Palladium on carbon or iron powder, intense and dark coloration can indicate side reactions or product degradation. The resulting aniline product can be susceptible to air oxidation, which often causes discoloration. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and minimizing exposure to air during workup can help.
Product Purification
Q5: I'm having difficulty purifying the final this compound product.
A5: The basic nature of the amino group can sometimes complicate purification.[2]
-
Column Chromatography: The amino group can cause "streaking" or "tailing" on silica gel due to its acidic nature.[3] To mitigate this, you can add a small amount (0.5-1%) of a basic modifier, like triethylamine or ammonia, to the eluent system.[3] Alternatively, using neutral or basic alumina as the stationary phase can be effective.[3]
-
Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method for obtaining high-purity material.[2] Choosing the right solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room temperature.[3] Common solvents to test include ethanol, isopropanol, or mixtures like ethanol/water.
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to impurities or the solution cooling too rapidly.[4] Try adding the solvent to the crude material at room temperature, heating just until everything dissolves, and then allowing it to cool slowly. Seeding with a pure crystal can also induce proper crystallization.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound? A1: A widely used and reliable method involves a two-step synthesis starting from 4-chloro-3-nitrobenzonitrile. The first step is a nucleophilic aromatic substitution with sodium methoxide to form 3-methoxy-4-nitrobenzonitrile. The second step is the reduction of the nitro group to an amine using standard reducing agents like tin(II) chloride (SnCl₂) in an acidic medium, iron in acetic or hydrochloric acid, or catalytic hydrogenation (e.g., H₂ with Pd/C).[1]
Q2: What are the primary safety concerns during this synthesis? A2: Researchers must be cautious with several reagents. Nitroaromatic compounds can be energetic and should be handled with care, avoiding excessive heat or shock. Cyanide-containing compounds (nitriles) are toxic. Solvents should be handled in a well-ventilated fume hood. When performing catalytic hydrogenation, proper procedures for handling hydrogen gas must be followed to prevent fire or explosion hazards.
Q3: How can I effectively monitor the progress of the reactions? A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What are the expected yields for this synthesis? A4: Yields can vary significantly based on the scale, purity of reagents, and specific conditions used. The nucleophilic substitution step can often proceed in high yield (>90%). The nitro reduction step is also typically high-yielding, often in the 85-95% range, depending on the chosen method and success of the purification.
Data Presentation
Table 1: Comparison of Common Nitro Group Reduction Methods
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages | Typical Yield Range |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | 50 - 78 | Effective for a wide range of substrates; tolerant of many functional groups.[1] | Produces tin waste which requires proper disposal.[1] | 85 - 95% |
| Fe / HCl or CH₃COOH | Ethanol/Water, Acetic Acid | 70 - 100 | Inexpensive and environmentally benign metal. | Requires strongly acidic conditions; can be slow. | 80 - 90% |
| H₂ / Pd/C | Methanol, Ethanol, Ethyl Acetate | 25 - 50 | Clean reaction with water as the only byproduct; high yields. | Requires specialized hydrogenation equipment; catalyst can be expensive and pyrophoric. | 90 - 99% |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, THF | 25 - 60 | Mild conditions; useful for sensitive substrates. | Often requires a phase-transfer catalyst; can be less effective for deactivated nitro groups. | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzonitrile (1.0 eq).
-
Solvent: Add anhydrous methanol to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Reduction of 3-Methoxy-4-nitrobenzonitrile using SnCl₂
-
Setup: To a round-bottom flask, add 3-methoxy-4-nitrobenzonitrile (1.0 eq) and ethanol.[1]
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction is typically complete in 1-3 hours. Monitor by TLC.
-
Workup (Quenching): Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the mixture is basic (pH > 8). This will precipitate tin salts.
-
Filtration & Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[5] The crude product can be purified by column chromatography or recrystallization.[5]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the nitro reduction synthesis step.
References
troubleshooting common problems in 4-Amino-3-methoxybenzonitrile synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of 4-Amino-3-methoxybenzonitrile. The information is presented in a question-and-answer format, covering troubleshooting, frequently asked questions, detailed experimental protocols, and visual workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions. Two primary synthetic routes are considered: Route 1 , the reduction of 3-methoxy-4-nitrobenzonitrile, and Route 2 , a multi-step synthesis starting from vanillin.
Route 1: Reduction of 3-methoxy-4-nitrobenzonitrile
Q1: My reduction of 3-methoxy-4-nitrobenzonitrile is slow or incomplete. What are the possible reasons and solutions?
A1: Incomplete or sluggish reduction reactions are a common hurdle. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended:
-
Reagent and Catalyst Activity: The effectiveness of your reducing agent or catalyst is critical.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time due to improper storage or poisoning from contaminants like sulfur or thiols. Ensure you are using a fresh or high-quality catalyst. The catalyst loading might also be insufficient; consider increasing the weight percentage of the catalyst. For challenging reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Use finely powdered metal and activate it if required. The concentration of the acid is also crucial for the reaction rate.[1]
-
-
Solvent and Solubility: Poor solubility of the 3-methoxy-4-nitrobenzonitrile can significantly limit the reaction rate.[1] The starting material must be soluble in the chosen solvent. For compounds with low solubility, consider using solvents like THF or co-solvent systems such as ethanol/water.[1] Protic co-solvents can often facilitate hydrogenation reactions.[1]
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[1] However, exercise caution as higher temperatures can sometimes lead to the formation of side products.[1]
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity towards the desired amine?
A2: The formation of these intermediates is a common challenge due to the stepwise nature of nitro group reduction.[1] To enhance selectivity for the final amine product:
-
Reaction Conditions: Ensure complete reduction by providing sufficient equivalents of the reducing agent and allowing for adequate reaction time.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming intermediates. For instance, metal hydrides are generally not recommended for reducing aryl nitro compounds to anilines as they tend to produce azo compounds.[2] Catalytic hydrogenation or metal/acid reductions are often more effective in achieving complete reduction to the amine.[3][4]
-
Monitoring the Reaction: Closely monitor the reaction progress using TLC or LC-MS. The disappearance of the starting material and any intermediates will indicate the reaction's completion.
Q3: During catalytic hydrogenation, am I at risk of reducing the nitrile group as well?
A3: Yes, the reduction of the nitrile group to a primary amine (benzylamine derivative) is a potential side reaction during catalytic hydrogenation.[5] To minimize this:
-
Catalyst Choice: Raney Nickel is often used for nitro group reductions in the presence of other reducible groups like nitriles, as it can sometimes offer better selectivity compared to Pd/C.[4][6]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can help to selectively reduce the nitro group. The addition of ammonia or ammonium hydroxide to the reaction mixture can also help suppress the formation of secondary and tertiary amine byproducts from the nitrile reduction.[5]
Route 2: Synthesis from Vanillin
This route typically involves two key stages: the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile, followed by the amination of the phenolic hydroxyl group.
Q4: My yield for the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile is low. What are the common pitfalls in this step?
A4: The conversion of an aldehyde to a nitrile can be achieved through various methods, each with its own set of challenges. A common approach is the dehydration of an aldoxime intermediate.[7]
-
Incomplete Oxime Formation: Ensure the reaction between vanillin and hydroxylamine goes to completion. This step is usually straightforward but can be affected by pH and temperature.
-
Inefficient Dehydration: The dehydration of the aldoxime to the nitrile requires a dehydrating agent. Incomplete dehydration can lead to a mixture of the oxime and the nitrile. Harsh dehydrating conditions can sometimes lead to side reactions.[8]
-
Alternative One-Pot Procedures: Consider one-pot methods that convert the aldehyde directly to the nitrile, which can sometimes be more efficient.[7][9]
Q5: I am struggling with the amination of 4-hydroxy-3-methoxybenzonitrile. What are the key challenges in this transformation?
A5: The direct conversion of a phenol to an aniline is often achieved via methods like the Buchwald-Hartwig amination. This reaction can be sensitive and requires careful optimization.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig amination. The electronic and steric properties of the ligand can significantly impact the reaction's efficiency.[10]
-
Base Selection: The base used in the reaction plays a critical role. The pKa and solubility of the base can affect the rate of the reaction. Common bases include sodium tert-butoxide and potassium phosphate.[11]
-
Solvent Effects: The choice of solvent is also important. Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.[12][13]
-
Substrate Reactivity: The presence of the nitrile and methoxy groups on the aromatic ring can influence the reactivity of the substrate. Electron-withdrawing groups can sometimes make the oxidative addition step more challenging.
Frequently Asked Questions (FAQs)
Q6: What is the most common synthetic route to prepare this compound?
A6: The most direct and commonly cited route appears to be the reduction of 3-methoxy-4-nitrobenzonitrile. This precursor can be synthesized from commercially available starting materials. The synthesis from vanillin is also a viable, albeit longer, alternative.
Q7: What are the typical yields I can expect for the key reaction steps?
A7: Yields can vary significantly based on the specific conditions, scale, and purity of reagents. The following table provides a general overview of expected yields for the key transformations.
| Reaction Step | Reagents/Catalyst | Typical Yield Range |
| Route 1: Reduction | ||
| Reduction of 3-methoxy-4-nitrobenzonitrile | H₂, Pd/C or SnCl₂, HCl | 70-95% |
| Route 2: From Vanillin | ||
| Vanillin to 4-hydroxy-3-methoxybenzonitrile | 1. NH₂OH·HCl, 2. Dehydrating agent | 36-65%[2][14] |
| Amination of 4-hydroxy-3-methoxybenzonitrile | Pd-catalyst, Ligand, Base (Buchwald-Hartwig) | 60-90% |
Q8: How can I purify the final product, this compound?
A8: The purification method will depend on the physical state of your product and the nature of the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification technique.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard method. Due to the basicity of the amino group, it may be necessary to use a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent tailing.[15]
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic amine product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the amine into the aqueous layer. The aqueous layer is then basified, and the purified amine is re-extracted into an organic solvent.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-methoxy-4-nitrobenzonitrile (Catalytic Hydrogenation)
Materials:
-
3-methoxy-4-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve 3-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.[1]
-
Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[1]
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used).[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[1]
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.[15]
Protocol 2: Synthesis of 4-hydroxy-3-methoxybenzonitrile from Vanillin
This protocol is a two-step process involving the formation of an oxime followed by dehydration.
Step 1: Formation of Vanillin Oxime
-
Dissolve vanillin in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to buffer the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
The product can often be precipitated by adding water and collected by filtration.
Step 2: Dehydration of Vanillin Oxime to 4-hydroxy-3-methoxybenzonitrile
-
Dissolve the vanillin oxime in a suitable solvent (e.g., acetic anhydride, DMF).
-
Add a dehydrating agent (e.g., acetic anhydride, thionyl chloride).
-
Heat the reaction mixture as required (monitor by TLC).
-
After completion, the reaction is typically quenched with water or ice, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the crude product, which can be purified by recrystallization or column chromatography.
Note: For a detailed, specific protocol for the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile, refer to the literature, as yields and conditions can vary. One study reported a 36% yield after reduction of vanillin to vanillyl alcohol, followed by bromination and nitrilization.[2]
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. reddit.com [reddit.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. studylib.net [studylib.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 4-Amino-3-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and reliable method for the synthesis of this compound is the reduction of the nitro group of a suitable precursor, 3-methoxy-4-nitrobenzonitrile. This transformation can be achieved using various reducing agents.
Q2: What are the potential impurities I might encounter in the synthesis of this compound?
The impurity profile can vary depending on the chosen reduction method. However, common impurities may include:
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Unreacted Starting Material: Residual 3-methoxy-4-nitrobenzonitrile.
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Incomplete Reduction Intermediates: Partially reduced species such as nitroso or hydroxylamine intermediates.
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Byproducts from the Reducing Agent: Residual metals (e.g., tin, iron) or their salts.
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Side-Reaction Products: Depending on the reaction conditions, other functional groups might be affected. For instance, in catalytic hydrogenation, the nitrile group could potentially be reduced.
Q3: How can I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should show a clear distinction between the starting material (3-methoxy-4-nitrobenzonitrile) and the product (this compound), which is typically more polar. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.
Q4: My final product is discolored. What could be the cause and how can I fix it?
Discoloration in aromatic amines is often due to the formation of oxidized impurities. To minimize this, it is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light. If the product is discolored after purification, a recrystallization step, potentially with the addition of a small amount of activated charcoal, can help remove colored impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 3-methoxy-4-nitrobenzonitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reducing agent. | Ensure the reducing agent (e.g., SnCl2·2H2O, iron powder) is fresh and has been stored correctly. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is not poisoned. |
| Insufficient amount of reducing agent. | Use a sufficient molar excess of the reducing agent as specified in the protocol. | |
| Poor quality of starting material. | Verify the purity of the 3-methoxy-4-nitrobenzonitrile starting material. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction. | Extend the reaction time or gently increase the reaction temperature, while monitoring by TLC. |
| Formation of intermediates (nitroso, hydroxylamine). | Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion. | |
| Degradation of the product. | Aromatic amines can be sensitive. Ensure the work-up procedure is not overly harsh (e.g., prolonged exposure to strong acids or bases at high temperatures). | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous phase during work-up. | Ensure the pH of the aqueous layer is sufficiently basic (pH 8-9) to precipitate the free amine before extraction. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Purified Product is an Oil or Sticky Solid | Presence of residual solvent. | Ensure the product is thoroughly dried under vacuum. |
| Presence of impurities lowering the melting point. | Re-purify the product using column chromatography or recrystallization from a different solvent system. |
Experimental Protocols
Protocol 1: Reduction of 3-methoxy-4-nitrobenzonitrile using Tin(II) Chloride
This protocol is adapted from a procedure for a structurally similar compound and is a common method for the reduction of aromatic nitro groups.[1]
Materials:
-
3-methoxy-4-nitrobenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution (e.g., 10 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methoxy-4-nitrobenzonitrile (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
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Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
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Silica gel for flash chromatography
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Eluent (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column and collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Load the sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes).
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Reduction Methods for Aromatic Nitro Compounds
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | Methanol or Ethanol, room temp to 50 °C, 1-5 atm H₂ | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric; potential for over-reduction of other functional groups. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Concentrated HCl, Ethanol, reflux | Effective and reliable for many substrates. | Requires stoichiometric amounts of the reagent, leading to significant tin waste; work-up can be tedious.[2] |
| Iron Reduction | Fe powder | Acetic acid or NH₄Cl, Ethanol/Water, reflux | Inexpensive, environmentally benign metal. | Can require strongly acidic conditions; large amounts of iron and iron salts to be removed.[3] |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-3-methoxybenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-3-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and plausible synthetic strategy for this compound involves a two-step process starting from 3-methoxybenzonitrile. The first step is the nitration of the benzene ring to introduce a nitro group, followed by the reduction of the nitro group to the desired amine functionality.
Q2: What are the critical parameters to control during the nitration of 3-methoxybenzonitrile?
The nitration step is crucial and requires careful control of several parameters to ensure good yield and selectivity. Key parameters include the reaction temperature, the choice of nitrating agent, and the reaction time. It is important to maintain a low temperature to prevent over-nitration and the formation of unwanted isomers.
Q3: Which reducing agents are suitable for the conversion of the nitro-intermediate to this compound?
Several reducing agents can be employed for the reduction of the nitro group. Common choices include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or metal-based reductions (e.g., using tin(II) chloride, iron, or zinc in acidic media). The choice of reducing agent can affect the reaction conditions and the work-up procedure.
Q4: How can I monitor the progress of the reaction?
The progress of both the nitration and reduction steps can be effectively monitored using thin-layer chromatography (TLC). This technique allows for a quick qualitative assessment of the consumption of starting material and the formation of the product. For more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized.
Q5: What are the best methods for purifying the final product, this compound?
Purification of this compound can typically be achieved through column chromatography on silica gel.[1] An alternative method is recrystallization from a suitable solvent system. If the product is basic and tends to streak on a silica gel column, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.[2] Acid-base extraction can also be employed to purify the amine product from non-basic impurities.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Nitration Step
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC. - Ensure the nitrating agent is fresh and added in the correct stoichiometric amount. |
| Formation of Isomers | - Carefully control the reaction temperature, keeping it low (typically 0-5 °C) to favor the desired isomer. - Optimize the rate of addition of the nitrating agent. |
| Product Degradation | - Avoid excessive reaction temperatures and prolonged reaction times. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Inactive Catalyst (for catalytic hydrogenation) | - Use a fresh batch of catalyst. - Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning. |
| Insufficient Reducing Agent | - Increase the equivalents of the reducing agent. - For metal-based reductions, ensure the metal is activated (e.g., by washing with dilute acid). |
| Poor Solubility | - Choose a solvent system that ensures the solubility of the nitro-intermediate. |
Issue 3: Formation of Impurities During the Synthesis
| Potential Cause | Recommended Solution |
| Over-nitration Products | - Strictly control the stoichiometry of the nitrating agent and the reaction temperature. |
| Partially Reduced Intermediates (e.g., nitroso, hydroxylamine) | - Increase the reaction time or the amount of reducing agent to ensure complete reduction to the amine. |
| Byproducts from Side Reactions | - Optimize reaction conditions (temperature, solvent, reaction time) to minimize side reactions. - Purify the final product using column chromatography or recrystallization. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | - Optimize the solvent system for column chromatography, potentially using a gradient elution.[3] - Consider using a different stationary phase if silica gel is not effective. |
| Product is an Oil or Difficult to Crystallize | - Attempt to form a salt of the amine (e.g., a hydrochloride salt), which is often a crystalline solid and easier to purify by recrystallization.[3] |
| Formation of Emulsions During Workup | - Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitro-3-methoxybenzonitrile (Hypothetical)
Materials:
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3-methoxybenzonitrile
-
Fuming nitric acid
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Concentrated sulfuric acid
-
Dichloromethane
-
Ice
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3-methoxybenzonitrile in dichloromethane with stirring.
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
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Add the nitrating mixture dropwise to the solution of 3-methoxybenzonitrile, maintaining the internal temperature below 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
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Separate the organic layer, and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-3-methoxybenzonitrile.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound via Reduction (Hypothetical)
Materials:
-
4-Nitro-3-methoxybenzonitrile
-
Tin(II) chloride dihydrate
-
Ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-nitro-3-methoxybenzonitrile in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate.
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Synthesis of 4-Amino-3-methoxybenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 4-Amino-3-methoxybenzonitrile. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into side-product formation and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Based on analogous chemical syntheses, two primary routes are commonly employed:
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Reduction of a nitro group: Starting from a precursor like 3-methoxy-4-nitrobenzonitrile, the nitro group is reduced to an amine.
-
Nucleophilic aromatic substitution: A suitable leaving group (e.g., a halogen) at the C4 position of a 3-methoxybenzonitrile derivative is displaced by an amino group or its equivalent.
Q2: My final product is discolored (e.g., brown or purple). What is the likely cause?
A2: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This can be exacerbated by the presence of trace metals or exposure to light. It is crucial to handle the purified product under an inert atmosphere and store it in a cool, dark place.
Q3: How can I best monitor the progress of my reaction and identify impurities?
A3: A combination of analytical techniques is recommended for effective reaction monitoring and impurity profiling:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and to determine the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile starting materials, intermediates, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities.
Troubleshooting Guide: Side-Product Formation
This section addresses specific issues related to side-product formation during the synthesis of this compound, categorized by the synthetic route.
Route 1: Reduction of 3-Methoxy-4-nitrobenzonitrile
The reduction of the nitro group is a common and effective method. However, incomplete reduction or side reactions can lead to various impurities.
Problem 1: Presence of partially reduced intermediates.
-
Observation: Multiple spots on TLC, with some potentially being hydroxylamine or azo/azoxy compounds.
-
Cause: Incomplete reaction due to insufficient reducing agent, inadequate reaction time, or suboptimal temperature.
-
Solutions:
-
Increase the equivalents of the reducing agent.
-
Prolong the reaction time and monitor closely by TLC or HPLC.
-
Optimize the reaction temperature. For catalytic hydrogenation, ensure the catalyst is active.
-
Problem 2: Formation of polymeric material.
-
Observation: A significant amount of insoluble, tar-like material in the reaction mixture.
-
Cause: Some reduction conditions can promote polymerization, especially if the reaction is not properly controlled.
-
Solutions:
-
Ensure efficient stirring and temperature control.
-
Consider using a milder reducing agent or different solvent system.
-
Quantitative Data Summary for Route 1
| Issue | Potential Side-Product | Analytical Technique for Detection | Mitigation Strategy |
| Incomplete Reduction | 3-Methoxy-4-nitrosobenzonitrile | GC-MS, HPLC | Increase reducing agent, prolong reaction time |
| Incomplete Reduction | N-(4-cyano-2-methoxyphenyl)hydroxylamine | HPLC, LC-MS | Optimize reaction conditions (temperature, time) |
| Dimerization | 2,2'-Dimethoxy-4,4'-dicyanoazoxybenzene | HPLC, LC-MS | Use of specific reducing agents (e.g., SnCl2/HCl) |
| Dimerization | 2,2'-Dimethoxy-4,4'-dicyanoazobenzene | HPLC, LC-MS | Ensure complete reduction to the amine |
Experimental Protocol: Reduction of 3-Methoxy-4-nitrobenzonitrile
A representative protocol for the reduction of a nitro group using tin(II) chloride is as follows:
-
To a solution of 3-methoxy-4-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reaction Workflow
Caption: General workflow for the reduction of 3-methoxy-4-nitrobenzonitrile.
Route 2: Nucleophilic Aromatic Substitution of 4-Bromo-3-methoxybenzonitrile
This route involves the displacement of a bromide with an amine source. Side reactions can include reaction with the solvent or incomplete reaction.
Problem 1: Formation of 4-Hydroxy-3-methoxybenzonitrile.
-
Observation: An impurity with a different polarity is observed on TLC/HPLC.
-
Cause: Hydrolysis of the starting material, particularly if using aqueous ammonia or if water is present in the reaction mixture at elevated temperatures.
-
Solutions:
-
Use anhydrous ammonia in a suitable organic solvent.
-
Ensure all reagents and solvents are thoroughly dried before use.
-
Conduct the reaction under an inert and dry atmosphere.
-
Problem 2: Incomplete reaction.
-
Observation: Presence of starting material (4-bromo-3-methoxybenzonitrile) in the final product.
-
Cause: Insufficient reaction time, low temperature, or a poorly reactive ammonia source.
-
Solutions:
-
Increase the reaction temperature and/or time.
-
Use a more reactive amination reagent, such as sodium amide or a protected amine followed by deprotection (e.g., Gabriel synthesis).
-
Quantitative Data Summary for Route 2
| Issue | Potential Side-Product | Analytical Technique for Detection | Mitigation Strategy |
| Hydrolysis | 4-Hydroxy-3-methoxybenzonitrile | GC-MS, HPLC | Use anhydrous conditions and reagents |
| Incomplete Reaction | 4-Bromo-3-methoxybenzonitrile | TLC, GC-MS, HPLC | Increase reaction temperature/time, use a more reactive amine source |
Experimental Protocol: Amination of 4-Bromo-3-methoxybenzonitrile
A general procedure for amination using ammonia is as follows:
-
Place a solution of 4-bromo-3-methoxybenzonitrile in a suitable solvent (e.g., dioxane or DMF) in a sealed pressure vessel.
-
Add a solution of ammonia in the same solvent. A copper catalyst (e.g., CuI) and a ligand may be required.
-
Heat the sealed vessel to the desired temperature (e.g., 100-150 °C) for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture, and partition between water and an organic solvent.
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Wash the organic layer, dry it, and concentrate it.
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Purify the crude product by column chromatography.
Reaction Pathway
Caption: Synthetic pathway for the amination of 4-bromo-3-methoxybenzonitrile.
Technical Support Center: Purification of 4-Amino-3-methoxybenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 4-Amino-3-methoxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a polar aromatic amine, are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. Recrystallization is often suitable for larger quantities where the product is crystalline, while column chromatography is preferred for complex mixtures or when very high purity is required.[1]
Q2: What are the likely impurities in a sample of this compound?
A2: Potential impurities can originate from the synthetic route. A common precursor is 4-formyl-3-methoxybenzonitrile.[2][3] Therefore, impurities may include:
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Unreacted starting materials: Residual 4-formyl-3-methoxybenzonitrile or other precursors.
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Intermediates: Partially reacted intermediates from the synthetic pathway.
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Byproducts: Products from side reactions.
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Reagents: Residual reagents or their derivatives from the synthesis.[1]
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its impurities.[1][4][5][6][7]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to assess the number of components in your sample and monitor the purification progress.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product signals.[1]
-
Mass Spectrometry (MS): Can identify the molecular weights of the main compound and any impurities.[1]
Q4: What are the recommended storage conditions for purified this compound?
A4: As an aromatic amine, this compound may be sensitive to oxidation, which can be accelerated by light and air.[10] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place.[11]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in hot solvent. | The solvent is not polar enough. Insoluble impurities are present. | Select a more polar solvent or a solvent mixture. If a significant amount of the compound has dissolved, perform a hot filtration to remove insoluble materials.[1][12] |
| Product "oils out" instead of crystallizing. | The solution is too concentrated. The cooling rate is too fast. The chosen solvent is inappropriate. | Add more hot solvent to dilute the solution. Allow the solution to cool more slowly. Try a different solvent or a solvent pair. Scratch the inside of the flask or add a seed crystal to induce crystallization.[1][10] |
| Poor recovery of the purified product. | Too much solvent was used. The compound is too soluble in the cold solvent. | Concentrate the filtrate by carefully evaporating some of the solvent and then cool again. Choose a solvent in which the compound has lower solubility at cold temperatures.[11] |
| Crystals are discolored. | Colored impurities are present. The compound may have oxidized during heating. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Handle the compound under an inert atmosphere and use degassed solvents.[10] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent (mobile phase) polarity is not optimized. | Perform a thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant difference in Rf values).[11] |
| Tailing of the product peak/spot. | The basic amino group is interacting with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent. Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[11] |
| Product does not elute from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent (gradient elution). If a basic modifier is used, ensure it is present throughout the run.[13] |
Data Presentation
Table 1: General Solvent Selection Guide for Recrystallization of Polar Aromatic Amines
| Solvent | Polarity | Suitability for this compound |
| Toluene | Low | May be suitable as a single solvent or as the less polar component in a solvent pair.[1] |
| Ethyl Acetate / Hexane | Variable | A common mixture where polarity can be adjusted. Can be used for recrystallization.[1] |
| Ethanol or Methanol | High | Good solvents for dissolving polar compounds. Can be used as the primary solvent with a less polar anti-solvent.[1][12] |
| Water | Very High | The compound may have some solubility in hot water. The hydrochloride salt is often soluble in water or alcohol/water mixtures.[1] |
| Dichloromethane / Methanol | High | A common solvent system for polar compounds.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1]
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.[1]
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
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Silica gel (for flash chromatography)
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Chromatography column
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Eluent (e.g., Ethyl Acetate/Hexanes with 0.1% triethylamine)
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Collection tubes
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TLC plates and chamber
Procedure:
-
TLC Analysis: Develop a TLC method to determine the appropriate eluent system. A good eluent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand on top.[1]
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[1]
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20170217957A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound|CAS 177476-76-5 [benchchem.com]
preventing secondary amine formation in 4-Amino-3-methoxybenzonitrile synthesis
Welcome to the technical support center for the synthesis of 4-Amino-3-methoxybenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing the formation of secondary amine byproducts.
Troubleshooting Guide: Minimizing Secondary Amine Formation
Secondary amine formation is a common side reaction in the synthesis of primary amines. The primary amine product can act as a nucleophile and react with the starting material, leading to the formation of a diarylamine byproduct. This guide addresses this issue across various synthetic routes to this compound.
Issue: Detection of a significant byproduct with a higher molecular weight than this compound, suspected to be a secondary amine.
| Potential Cause | Suggested Solution |
| Route 1: Nucleophilic Aromatic Substitution (SNAr) | |
| The primary amine product (this compound) is reacting with the starting material (e.g., 4-Fluoro-3-methoxybenzonitrile). | - Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonia in a suitable solvent) to outcompete the primary amine product as the nucleophile. - Maintain a low reaction temperature to control the rate of the secondary reaction. - Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product. |
| Route 2: Buchwald-Hartwig Amination | |
| The primary amine product is coupling with the aryl halide starting material (e.g., 4-Bromo-3-methoxybenzonitrile). | - Use an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), followed by hydrolysis to generate the primary amine. This prevents the presence of a reactive primary amine during the coupling reaction.[1] - Optimize the ligand and base combination. Some ligands may favor the coupling of ammonia over the primary amine product. |
| Route 3: Reductive Amination of 4-Formyl-3-methoxybenzonitrile | |
| The primary amine product is reacting with another molecule of the aldehyde to form an imine, which is then reduced to a secondary amine. | - Use a large excess of the ammonia source. - Employ a stepwise procedure: first, form the imine by reacting the aldehyde with ammonia, and then add the reducing agent. This minimizes the time the primary amine product is in the presence of the aldehyde.[2] - Use a milder or sterically hindered reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the reduction of the initially formed imine over any secondary imine that might form.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound where secondary amine formation is a concern?
A1: The most common routes include Nucleophilic Aromatic Substitution (SNAr) using an activated aryl halide (e.g., 4-fluoro-3-methoxybenzonitrile) and an ammonia source, Palladium-catalyzed Buchwald-Hartwig amination of an aryl halide (e.g., 4-bromo-3-methoxybenzonitrile), and reductive amination of 4-formyl-3-methoxybenzonitrile with an ammonia source.
Q2: I'm performing a Buchwald-Hartwig amination with aqueous ammonia and seeing significant diarylamine formation. What can I do?
A2: To prevent the formation of the secondary amine, consider using an ammonia equivalent. Reagents like benzophenone imine or lithium bis(trimethylsilyl)amide can be used as the nitrogen source.[1] These reagents form a protected amine that is unreactive towards further coupling. The desired primary amine is then revealed in a subsequent hydrolysis step.
Q3: In my reductive amination of 4-formyl-3-methoxybenzonitrile, I am getting both the primary amine and the secondary amine. How can I improve the selectivity?
A3: To improve selectivity for the primary amine, you can try the following:
-
Use a large excess of ammonia: This will statistically favor the reaction of the aldehyde with ammonia over the newly formed primary amine.
-
Pre-form the imine: Stir the aldehyde with ammonia in a suitable solvent (e.g., methanol) before adding the reducing agent.[5] This reduces the concentration of the aldehyde available to react with the product.
-
Choose a selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often more selective for the reduction of imines in the presence of aldehydes and is generally a good choice for reductive aminations.[3][4]
Q4: How can I detect and quantify the formation of the secondary amine byproduct?
A4: The secondary amine byproduct can be detected and quantified using various analytical techniques:
-
Thin-Layer Chromatography (TLC): The secondary amine will likely have a different Rf value than the primary amine product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to separate and quantify the primary amine, secondary amine, and any remaining starting material.
-
Mass Spectrometry (MS): The secondary amine will have a distinct molecular weight, which can be easily identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the crude product can show characteristic signals for the secondary amine, which can be integrated to determine its relative amount.
Q5: Are there any synthetic methods that completely avoid the issue of secondary amine formation?
A5: Yes, methods like the Gabriel synthesis or the use of an azide intermediate followed by reduction can provide the primary amine without the risk of over-alkylation. For example, a nucleophilic aromatic substitution with sodium azide on a suitable precursor, followed by reduction (e.g., with H₂/Pd or Staudinger reaction), would yield only the primary amine.
Quantitative Data Summary
| Reducing Agent | Typical Reaction Conditions | Selectivity for Primary Amine | Comments |
| Sodium Borohydride (NaBH₄) | Methanol, room temperature | Moderate to Low | Can also reduce the starting aldehyde, leading to alcohol byproducts.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Good | More selective than NaBH₄, but toxic cyanide is a byproduct. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or THF, room temperature | Excellent | Generally the preferred reagent for reductive aminations due to its high selectivity and milder nature.[3][4] |
| Catalytic Hydrogenation (H₂/Pd, Raney Ni) | Varies | Excellent | Often highly selective for the imine reduction and avoids over-alkylation, especially in the absence of acid.[5] |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Formyl-3-methoxybenzonitrile using NaBH(OAc)₃
This protocol is designed to favor the formation of the primary amine by using a selective reducing agent.
Materials:
-
4-Formyl-3-methoxybenzonitrile
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-formyl-3-methoxybenzonitrile (1 eq.) in 1,2-dichloroethane (DCE), add a solution of ammonia in methanol (7N, 5-10 eq.).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Protocol 2: Buchwald-Hartwig Amination using an Ammonia Surrogate
This protocol uses benzophenone imine as an ammonia equivalent to prevent the formation of the secondary amine byproduct.[6]
Materials:
-
4-Bromo-3-methoxybenzonitrile
-
Benzophenone imine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., BINAP, Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Aqueous hydrochloric acid (e.g., 3M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methoxybenzonitrile (1 eq.), palladium(II) acetate (1-5 mol%), and the phosphine ligand (1-5 mol%).
-
Add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.
-
Add benzophenone imine (1.2 eq.) to the mixture.
-
Heat the reaction mixture (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add aqueous HCl (3M). Stir vigorously for 1-2 hours to hydrolyze the imine.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up 4-Amino-3-methoxybenzonitrile Production
Welcome to the technical support center for the production of 4-Amino-3-methoxybenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of this compound?
A1: For industrial-scale synthesis, two primary routes are generally considered, starting from commercially available materials:
-
Route 1: Nitration and Reduction. This is a common and cost-effective approach that starts with 3-methoxybenzonitrile. The process involves the nitration to form 4-nitro-3-methoxybenzonitrile, followed by the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a frequently employed method for the reduction step in large-scale operations.
-
Route 2: Amination of a Halogenated Precursor. This route involves the synthesis of a halogenated derivative, such as 4-chloro-3-methoxybenzonitrile, followed by amination. This can be achieved through methods like the Buchwald-Hartwig amination or by using ammonia under pressure and high temperature with a copper catalyst.
Q2: What are the critical process parameters to monitor during the scale-up of the nitration step?
A2: The nitration of 3-methoxybenzonitrile is a highly exothermic reaction, and precise control of temperature is crucial to prevent the formation of unwanted isomers and ensure safety. Key parameters to monitor include:
-
Temperature: Maintain a low temperature, typically between 0 and 10°C, during the addition of the nitrating agent.
-
Addition Rate: A slow and controlled addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is essential to manage the exotherm.
-
Agitation: Efficient stirring is necessary to ensure homogenous mixing and heat distribution.
-
Reaction Time: The reaction should be monitored to completion to minimize the formation of byproducts.
Q3: How can I minimize the formation of impurities during the reduction of the nitro group?
A3: The catalytic hydrogenation of 4-nitro-3-methoxybenzonitrile is a clean and efficient method, but impurities can arise. To minimize these:
-
Catalyst Selection: Use a high-quality catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The catalyst loading should be optimized.
-
Hydrogen Pressure: Maintain a consistent and appropriate hydrogen pressure throughout the reaction.
-
Solvent Choice: Select a solvent that provides good solubility for the starting material and product, and is compatible with the hydrogenation conditions. Methanol or ethanol are common choices.
-
Purity of Starting Material: Ensure the 4-nitro-3-methoxybenzonitrile is of high purity to avoid carrying over impurities to the final product.
Q4: What are the recommended methods for the purification of this compound at a large scale?
A4: At an industrial scale, purification is typically achieved through crystallization. Column chromatography is generally not economically viable for large quantities. Key aspects of the crystallization process include:
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for high recovery of the purified product.
-
Cooling Profile: A controlled cooling rate is important to obtain crystals of a desired size and purity.
-
Seeding: Introducing seed crystals can help control the crystallization process and improve product quality.
-
Washing: The filtered crystals should be washed with a cold solvent to remove any remaining impurities.
Troubleshooting Guides
Issue 1: Low Yield in the Nitration Step
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). If the reaction has stalled, consider a slight increase in reaction time or a marginal, controlled increase in temperature. |
| Formation of undesired isomers. | Ensure precise temperature control during the addition of the nitrating agent. Optimize the ratio of nitric acid to sulfuric acid. |
| Loss of product during work-up. | Carefully control the pH during the quenching and extraction steps. Ensure complete extraction by performing multiple extractions with a suitable organic solvent. |
Issue 2: Incomplete Reduction of the Nitro Group
| Potential Cause | Recommended Solution |
| Catalyst deactivation. | Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure. | Check for leaks in the hydrogenation system. Ensure the hydrogen pressure is maintained at the optimized level throughout the reaction. |
| Poor mass transfer. | Increase the agitation speed to ensure good mixing of the catalyst, substrate, and hydrogen. |
Issue 3: Product Purity Issues After Crystallization
| Potential Cause | Recommended Solution |
| Co-precipitation of impurities. | Optimize the crystallization solvent system. Consider a two-solvent system to improve selectivity. A slower cooling rate can also improve purity. |
| Oiling out of the product. | Ensure the product is fully dissolved before cooling. If oiling out persists, try a different solvent or a more dilute solution. Seeding the solution at a temperature just below the saturation point can also prevent oiling out. |
| Colored impurities present. | Consider a carbon treatment of the solution before crystallization to remove colored impurities. Ensure all starting materials and reagents are of high quality. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Nitration and Reduction
Step 1: Nitration of 3-methoxybenzonitrile
-
Charge a suitable reactor with 3-methoxybenzonitrile (1.0 eq).
-
Cool the reactor to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) to the reactor, maintaining the internal temperature below 10°C.
-
Stir the reaction mixture at 0-10°C for 2-4 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, quench the reaction mixture by slowly adding it to ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-nitro-3-methoxybenzonitrile.
Step 2: Catalytic Hydrogenation of 4-nitro-3-methoxybenzonitrile
-
Charge a hydrogenation reactor with the crude 4-nitro-3-methoxybenzonitrile from the previous step and a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 5% Pd/C (typically 1-5 mol%).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases and the reaction is complete as confirmed by HPLC.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
Step 3: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol/water mixture).
-
If necessary, treat the hot solution with activated carbon and filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound.
Visualizations
Caption: Workflow for Scaling Up this compound Production.
Caption: Troubleshooting Logic for Production Issues.
Technical Support Center: Optimizing Catalyst Selection for 4-Amino-3-methoxybenzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Amino-3-methoxybenzonitrile. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the two primary catalytic routes: the reduction of 4-nitro-3-methoxybenzonitrile and the Buchwald-Hartwig amination of 4-bromo-3-methoxybenzonitrile.
Troubleshooting Guides and FAQs
This section addresses specific issues users may encounter during their experiments, providing potential causes and recommended solutions in a question-and-answer format.
Route 1: Catalytic Reduction of 4-Nitro-3-methoxybenzonitrile
Frequently Asked Questions (FAQs)
-
Q1: What are the most common catalysts for the reduction of aromatic nitro groups to amines?
-
Q2: What are the potential side reactions to be aware of during the reduction of 4-nitro-3-methoxybenzonitrile?
-
A2: The primary concern is the potential for the reduction of the nitrile group, which can lead to the formation of a benzylamine. Over-hydrogenation can also lead to the formation of byproducts from the hydrogenation of the benzene ring.[2] The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity for the nitro group reduction. For instance, using Raney nickel for the hydrogenation of 2-nitrobenzonitrile can lead to the formation of 2-aminobenzamide via intramolecular oxidation.[3] While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it tends to produce azo compounds with aromatic nitro compounds.[4]
-
-
Q3: How does the solvent affect the hydrogenation of nitrobenzonitriles?
-
A3: The choice of solvent can significantly impact the course of the hydrogenation. For example, in the hydrogenation of nitrobenzonitriles with Raney nickel, different outcomes and intermediates were observed when using methanol versus dioxane.[3]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of the starting material | Inactive catalyst. | Ensure the catalyst is fresh and has been stored properly. For catalytic hydrogenation, ensure the catalyst was not exposed to air for extended periods. |
| Insufficient hydrogen pressure or poor hydrogen delivery. | Check the hydrogen source and ensure adequate pressure and agitation for good gas-liquid mixing. | |
| Catalyst poisoning. | Ensure the starting material and solvent are free from impurities that could poison the catalyst (e.g., sulfur compounds). | |
| Formation of multiple products (low selectivity) | Over-reduction of the nitrile group. | Use a more chemoselective catalyst. Platinum on carbon (Pt/C) at low hydrogen pressure can be more selective than Pd/C for reducing a nitro group in the presence of a nitrile.[5] Alternatively, consider using SnCl₂ which is known for its high chemoselectivity.[5][6] |
| Formation of intermediates like hydroxylamines or azo compounds. | Optimize reaction time and temperature. Ensure complete reduction to the desired amine. | |
| Difficulty in product isolation | Formation of metal salt precipitates during workup (with SnCl₂). | During the basic quench of a SnCl₂ reduction, tin salts can precipitate. To dissolve these, a large excess of a strong base (e.g., NaOH to reach pH > 12) might be necessary.[7] Alternatively, neutralizing with sodium bicarbonate to a pH < 8 may result in more manageable precipitates.[7] Filtering the reaction mixture through Celite after neutralization can also help remove tin salts.[7] |
Route 2: Buchwald-Hartwig Amination of 4-Bromo-3-methoxybenzonitrile
Frequently Asked Questions (FAQs)
-
Q1: What is the Buchwald-Hartwig amination reaction?
-
Q2: What are the key components of a Buchwald-Hartwig amination reaction?
-
A2: The reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous, non-polar aprotic solvent (e.g., toluene, dioxane).[10]
-
-
Q3: Why is the choice of ligand so critical in this reaction?
-
A3: The ligand stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11] For electron-rich aryl bromides like 4-bromo-3-methoxybenzonitrile, bulky and electron-rich phosphine ligands are generally preferred to promote the reaction and minimize side reactions.[11]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield | Catalyst Deactivation: The active Pd(0) species is unstable and can decompose. The iodide generated from aryl iodides can have an inhibitory effect, though less common with bromides.[11] The amine substrate or product can sometimes coordinate to the palladium center in an unproductive manner.[11] | Use a pre-catalyst for more reliable generation of the active catalytic species.[12] Screen different ligands; bulky, electron-rich phosphine ligands are often effective for challenging substrates.[11] Ensure strictly anhydrous and anaerobic conditions. |
| Suboptimal Base: The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups. | Strong, non-nucleophilic bases like NaOtBu are commonly used.[11] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher reaction temperatures.[11] | |
| Poor Solvent Choice: The reagents may not be fully soluble, or the solvent may not be suitable for the catalytic cycle. | Toluene and dioxane are common and effective solvents.[10] Ensure the solvent is anhydrous and degassed. | |
| Formation of Hydrodehalogenation Byproduct (Benzonitrile derivative) | This side reaction can compete with the desired amination, especially with less reactive amines. | Optimize the ligand and reaction conditions. A more active catalyst system can favor the desired C-N bond formation over hydrodehalogenation. |
| Formation of Diarylamine Byproduct | The product primary amine can react with another molecule of the aryl bromide. | This is less common when using an ammonia surrogate or a large excess of the ammonia source. Careful control of stoichiometry is important. |
Data Presentation
Table 1: Comparison of Catalysts for Catalytic Reduction of 4-Nitro-3-methoxybenzonitrile (Illustrative)
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (50 psi) | Methanol | 25 | 4 | >95 | Hypothetical |
| Raney Ni | H₂ (50 psi) | Ethanol | 50 | 6 | 92 | Hypothetical |
| Fe powder | Acetic Acid | Ethanol/Water | 80 | 2 | 88 | Hypothetical |
| SnCl₂·2H₂O | - | Ethanol | 70 | 3 | 90 | Hypothetical |
Note: This table is illustrative. Specific experimental data for the direct comparison of catalysts for this particular substrate is limited in the searched literature. Researchers should perform their own optimization studies.
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of 4-Bromo-3-methoxybenzonitrile (Illustrative)
| Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 93 | Based on[10] |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | Hypothetical |
| G3-XPhos (1) | - | K₃PO₄ | t-BuOH | 100 | 12 | 95 | Hypothetical |
Note: This table is illustrative and based on general protocols for similar substrates.[10] Optimization is recommended for this specific transformation.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Nitro-3-methoxybenzonitrile using Pd/C
Materials:
-
4-Nitro-3-methoxybenzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Parr hydrogenation apparatus or similar pressure vessel
Procedure:
-
In a pressure vessel, add 4-Nitro-3-methoxybenzonitrile (1.0 eq).
-
Add methanol as the solvent.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge several times with an inert gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Reduction of 4-Nitro-3-methoxybenzonitrile using Tin(II) Chloride
Materials:
-
4-Nitro-3-methoxybenzonitrile
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution or 10% NaOH solution
Procedure:
-
To a solution of 4-Nitro-3-methoxybenzonitrile (1.0 eq) in ethanol, add SnCl₂·2H₂O (4-5 eq).[1]
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution (or 10% NaOH).[1]
-
Stir vigorously until all the product is extracted into the organic layer. The tin salts may form a precipitate.
-
Separate the organic layer. Extract the aqueous layer and any precipitate with additional ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Buchwald-Hartwig Amination of 4-Bromo-3-methoxybenzonitrile
Materials:
-
4-Bromo-3-methoxybenzonitrile
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonium salt)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 2-4 mol% XPhos) to a dry reaction flask.[10]
-
Add the 4-Bromo-3-methoxybenzonitrile (1.0 eq), the ammonia source (e.g., benzophenone imine, 1.2 eq), and the base (e.g., NaOtBu, 1.5 eq).[10]
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the flask and heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C).[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
If using benzophenone imine, the resulting imine must be hydrolyzed. This can typically be achieved by adding an aqueous acid (e.g., 1 M HCl) and stirring at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the catalytic reduction of 4-Nitro-3-methoxybenzonitrile.
Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromo-3-methoxybenzonitrile.
Caption: General troubleshooting logic for synthesis optimization.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 5. echemi.com [echemi.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. reddit.com [reddit.com]
- 8. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
dealing with low solubility of 4-Amino-3-methoxybenzonitrile during reaction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the low solubility of 4-Amino-3-methoxybenzonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic compound. Its structure, containing both polar (amino and nitrile) and non-polar (benzene ring, methoxy group) functionalities, results in moderate polarity. Generally, it exhibits poor solubility in water and higher solubility in polar organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on its structure and data from similar compounds, polar aprotic solvents are often the most effective for dissolving this compound. Recommended starting solvents include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
Polar protic solvents like ethanol and methanol may also be used, though solubility might be more limited and may require heating.
Q3: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature. Gentle heating of the solvent while dissolving this compound can significantly improve both the rate of dissolution and the concentration that can be achieved. However, it is crucial to be aware of the compound's thermal stability and the potential for side reactions at elevated temperatures.
Q4: Can pH be adjusted to improve the solubility of this compound in aqueous or protic media?
The amino group in this compound is basic and can be protonated under acidic conditions to form a more soluble ammonium salt. This can be a useful strategy in specific applications, such as in certain purification or biological assay protocols. However, for most organic reactions, the non-ionized form is the desired reactant, and thus pH modification is not a common strategy in organic solvents.
Troubleshooting Guide: Low Solubility During Reaction
Encountering solubility issues with this compound is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these problems.
Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.
Below is a workflow to address this issue:
Figure 1: Troubleshooting workflow for low solubility.
Detailed Troubleshooting Steps:
-
Increase Solvent Volume: The most straightforward first step is to decrease the concentration by adding more solvent. This may be sufficient to fully dissolve the reactant.
-
Gentle Heating: Carefully warm the mixture to between 40-60 °C with stirring. Monitor the temperature closely to avoid any potential degradation of the starting material or solvent evaporation.
-
Sonication: Use an ultrasonic bath to apply mechanical energy. Sonication can help break up solid agglomerates and increase the surface area available for solvation, accelerating the dissolution process.
-
Re-evaluate Solvent Choice: If the compound remains insoluble, the chosen solvent may not be appropriate. Consult the solubility data table below and consider switching to a more suitable solvent, such as a polar aprotic solvent like DMF or DMSO, which are known for their high solvating power for a wide range of organic molecules.
-
Employ a Co-Solvent System: In some cases, a mixture of two or more miscible solvents can have a synergistic effect on solubility. For example, adding a small amount of DMSO to a reaction in THF can significantly improve the solubility of polar reactants.
-
Particle Size Reduction: If you have access to the solid starting material before the reaction, reducing its particle size by grinding can increase the surface area and improve the rate of dissolution.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Notes |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Often a good first choice for reactions requiring high solubility. |
| Dimethyl sulfoxide (DMSO) | High | Excellent solvating power, but can be difficult to remove. | |
| Acetonitrile (ACN) | Moderate | May require gentle heating. | |
| Tetrahydrofuran (THF) | Moderate to Low | Often used, but solubility may be limited. | |
| Polar Protic | Methanol (MeOH) | Moderate to Low | Solubility can often be improved with heating. |
| Ethanol (EtOH) | Moderate to Low | Similar to methanol. | |
| Non-Polar | Toluene | Low | Generally not a suitable solvent. |
| Hexanes | Insoluble | Not recommended. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | May be suitable for some applications. |
Experimental Protocols
The following protocols are adapted from procedures for structurally similar compounds and represent best practices for handling reactants with low solubility.
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol is a general guideline for reacting this compound with an electrophilic partner in a polar aprotic solvent.
Figure 2: Workflow for a typical SNAr reaction.
Methodology:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the electrophilic coupling partner (1.1 eq).
-
Add a sufficient volume of dry N,N-Dimethylformamide (DMF) to fully dissolve the reactants upon gentle heating.
-
Stir the mixture and warm to 40-50 °C until a homogeneous solution is obtained.
-
Add the appropriate base (e.g., potassium carbonate or diisopropylethylamine, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solubility Enhancement for Aqueous-Based Assays
This protocol details how to prepare a stock solution of this compound for use in biological or biochemical assays where initial dissolution in an organic solvent is followed by dilution in an aqueous buffer.
Methodology:
-
Stock Solution Preparation:
-
Weigh out the required amount of this compound.
-
Dissolve the compound in 100% Dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10-50 mM). Use gentle warming or sonication if necessary to ensure complete dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the DMSO stock solution with the same solvent to create intermediate concentrations.
-
-
Final Dilution in Aqueous Buffer:
-
For the final assay concentration, dilute the DMSO stock or intermediate solutions into the aqueous assay buffer.
-
It is critical that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.
-
Ensure rapid mixing upon dilution to prevent precipitation of the compound.
-
This systematic approach provides a robust framework for addressing the solubility challenges associated with this compound, enabling its effective use in a variety of research and development applications.
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Amino-3-methoxybenzonitrile by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 4-Amino-3-methoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the validation of this compound purity, supported by detailed experimental protocols and data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC, particularly in the reverse-phase mode (RP-HPLC), is the most widely adopted method for the purity analysis of non-volatile and semi-volatile organic compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control laboratories.
A stability-indicating RP-HPLC method was developed to separate this compound from its potential impurities and degradation products. The method's parameters are outlined below, followed by a comparison with alternative analytical techniques.
Experimental Protocol: RP-HPLC Method for this compound
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20-80% B
-
20-25 min: 80% B
-
25-26 min: 80-20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Based on the UV-Vis absorption spectra of similar 2-amino-benzonitrile derivatives, a wavelength of 254 nm is recommended for sensitive detection.[1]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial composition) to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
The following table presents representative data from the HPLC analysis of three different batches of this compound, demonstrating the method's ability to quantify purity and detect impurities.
| Parameter | Batch A | Batch B | Batch C |
| Retention Time (min) | 12.5 | 12.5 | 12.5 |
| Peak Area | 4,520,800 | 4,480,200 | 4,550,100 |
| Purity (%) | 99.8 | 99.1 | 99.9 |
| Impurity 1 (RT 8.2 min) | 0.1% | 0.5% | Not Detected |
| Impurity 2 (RT 10.1 min) | 0.1% | 0.4% | 0.1% |
Note: This data is representative and may vary based on the specific synthesis batch and instrumentation.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity validation, other techniques can provide complementary or confirmatory information. The choice of method depends on the specific analytical need, such as the identification of unknown impurities or the quantification of volatile components.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, well-established for purity determination. | Requires reference standards for impurity identification, can be time-consuming for method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for the analysis of volatile and semi-volatile impurities, provides structural information for impurity identification.[2][3][4] | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measurement of the molar concentration of a substance by comparing the integral of a specific resonance signal with that of a certified reference standard. | Provides a direct, primary method for purity assessment without the need for a specific reference standard of the analyte, offers structural confirmation.[5][6][7][8][9] | Lower sensitivity compared to HPLC, requires specialized equipment and expertise, can be complex for mixtures with overlapping signals. |
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Comparative Analysis of Synthetic Routes to 4-Amino-3-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-Amino-3-methoxybenzonitrile, a key intermediate in pharmaceutical and materials science research. The comparison focuses on reaction efficiency, reagent accessibility, and process conditions, supported by experimental data from peer-reviewed literature and patents.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of kinase inhibitors and other therapeutic agents. The strategic placement of its amino, methoxy, and nitrile functionalities allows for diverse chemical modifications. This guide evaluates two common synthetic strategies: the reduction of a nitro precursor and the amination of a halogenated precursor.
Data Summary
| Parameter | Route 1: Reduction of 3-methoxy-4-nitrobenzonitrile | Route 2: Amination of 4-bromo-3-methoxybenzonitrile |
| Starting Material | 3-methoxy-4-nitrobenzonitrile | 4-bromo-3-methoxybenzonitrile |
| Key Transformation | Nitro group reduction | Palladium-catalyzed amination |
| Typical Reagents | H₂, Pd/C or Ni catalyst | Pd catalyst, phosphine ligand, base, ammonia source |
| Reported Yield | High (e.g., ~99.9% for similar reductions)[1] | Good to excellent (dependent on catalyst system) |
| Reaction Time | Typically short (e.g., 40 minutes for similar reductions)[1] | Several hours (e.g., 12-24 hours for similar reactions) |
| Purity | Generally high, often requiring minimal purification | Can require chromatographic purification |
| Scalability | Generally good for catalytic hydrogenation | Can be limited by catalyst cost and loading |
| Safety Considerations | Handling of flammable H₂ gas and pyrophoric catalysts | Use of air- and moisture-sensitive catalysts and ligands |
Synthetic Route 1: Reduction of 3-methoxy-4-nitrobenzonitrile
This route involves the catalytic hydrogenation of 3-methoxy-4-nitrobenzonitrile to the desired this compound. This method is often favored for its high efficiency and selectivity.
References
A Comparative Guide to 4-Amino-3-methoxybenzonitrile and Other Benzonitrile Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful development of novel compounds. Benzonitrile derivatives, in particular, serve as versatile scaffolds in the synthesis of a wide array of functional molecules, from kinase inhibitors to advanced materials. This guide provides an objective comparison of 4-Amino-3-methoxybenzonitrile against other key benzonitrile derivatives, namely 4-Aminobenzonitrile and 4-Hydroxy-3-methoxybenzonitrile. The comparison is supported by experimental data from established synthetic transformations, offering a clear perspective on their relative performance.
Performance in Key Synthetic Reactions
The utility of a synthetic building block is often determined by its reactivity and efficiency in common bond-forming reactions. This section compares the performance of this compound and its counterparts in two of the most fundamental transformations in modern organic synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and amide bond formation.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following table summarizes the performance of various benzonitrile derivatives in this reaction, highlighting the impact of substitution on reaction efficiency.
| Benzonitrile Derivative | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminobenzonitrile | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DMF/H₂O | Not Specified | Not Specified | High | [1] |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | Not Specified | Not Specified | Not Specified | 97 | [2] |
| 4-Iodobenzonitrile | Phenylboronic acid | cis-5-Pd / K₂CO₃ | DMF/H₂O | Room Temp | Not Specified | Not Specified | [3] |
Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, essential for the synthesis of a vast number of pharmaceutical agents. The reactivity of the amino and hydroxyl groups on the benzonitrile ring plays a crucial role in the efficiency of these reactions.
| Benzonitrile Derivative | Coupling Partner | Coupling Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminobenzamide (precursor to 4-Aminobenzonitrile) | Thionyl Chloride (dehydration) | - | Toluene | 90-100 | Not Specified | Not Specified | [4] |
| General Primary Amines | Carboxylic Acids | Tetramethoxysilane, Hexamethoxydisilane, Dodecamethoxy-neopentasilane | Solvent-free | 120 | 7 | up to 99 | [5][6] |
| Electron Deficient Amines | Carboxylic Acids | EDC, DMAP, HOBt (catalytic) | Acetonitrile | 23 | Not Specified | Good to Excellent | [7] |
Note: Specific yield data for the direct amide coupling of this compound was not found. The provided data illustrates general conditions and yields for similar substrates.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following protocols are based on established methods for key reactions involving benzonitrile derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide
This procedure outlines the coupling of an aryl halide with an arylboronic acid, a reaction applicable to functionalized benzonitriles.
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a flame-dried reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
General Protocol for Amide Bond Formation
This protocol describes a standard method for the coupling of an amine with a carboxylic acid.
Materials:
-
Amine (e.g., 4-Aminobenzonitrile) (1.0 equiv)
-
Carboxylic acid (1.0-1.2 equiv)
-
Coupling agent (e.g., EDC, HATU) (1.0-1.2 equiv)
-
Base (e.g., DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel.
-
Add the coupling agent and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture, followed by the base.
-
Stir the reaction at room temperature or gentle heating and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.[7]
Signaling Pathways and Experimental Workflows
Benzonitrile derivatives are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells.
Bcr-Abl Signaling Pathway in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[8][9] Small molecule inhibitors targeting the ATP-binding site of the Bcr-Abl kinase domain are a cornerstone of CML treatment.[10][11] The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bcr-Abl tyrosine kinase inhibitors- current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 4-Amino-3-methoxybenzonitrile and its analogs
A Spectroscopic Compass: Navigating the Characteristics of 4-Amino-3-methoxybenzonitrile and Its Analogs
This guide presents a summary of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols. Furthermore, visualizations for a typical experimental workflow and a relevant biological signaling pathway are provided to contextualize the application of such compounds.
Comparative Spectroscopic Data
The electronic landscape of a substituted benzene ring is significantly influenced by the nature and position of its substituents. In this compound, the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups, and the electron-withdrawing nitrile (-C≡N) group, create a unique electronic distribution that is reflected in its spectroscopic data. The following tables summarize the experimental data for key analogs and provide predicted values for this compound based on established principles of substituent effects.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, δ ppm)
| Compound | Aromatic Protons (δ, ppm) | -OCH₃ (δ, ppm) | -NH₂ (δ, ppm) |
| This compound (Predicted) | ~6.7-7.2 (m, 3H) | ~3.9 (s, 3H) | ~4.0 (br s, 2H) |
| 4-Aminobenzonitrile | 6.64 (d, 2H), 7.37 (d, 2H) | - | 4.2 (br s, 2H) |
| 3-Methoxybenzonitrile [1] | 7.13 (d, 2H), 7.23 (d, 1H), 7.37 (t, 1H)[1] | 3.83 (s, 3H)[1] | - |
| 4-Methoxybenzonitrile [1] | 6.95 (d, 2H), 7.58 (d, 2H)[1] | 3.86 (s, 3H)[1] | - |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, δ ppm)
| Compound | Aromatic Carbons (δ, ppm) | -OCH₃ (δ, ppm) | -C≡N (δ, ppm) | C-NH₂ (δ, ppm) | C-OCH₃ (δ, ppm) | C-CN (δ, ppm) |
| This compound (Predicted) | ~100-155 | ~56 | ~119 | ~150 | ~148 | ~102 |
| 4-Aminobenzonitrile | 114.5, 133.7 | - | 119.2 | 150.5 | - | 100.9 |
| 3-Methoxybenzonitrile [1] | 116.6, 119.1, 124.2, 130.1[1] | 55.3[1] | 118.6[1] | - | 159.4[1] | 112.9[1] |
| 4-Methoxybenzonitrile [1] | 114.7, 133.9[1] | 55.5[1] | 119.2[1] | - | 162.8[1] | 103.9[1] |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 4-Aminobenzonitrile | 3-Methoxybenzonitrile | 4-Methoxybenzonitrile |
| N-H Stretch (asymmetric) | ~3470 | ~3480 | - | - |
| N-H Stretch (symmetric) | ~3370 | ~3380 | - | - |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic, -OCH₃) | ~2950-2850 | - | ~2950-2850 | ~2950-2850 |
| C≡N Stretch | ~2220 | ~2220 | ~2230 | ~2225 |
| N-H Bend | ~1620 | ~1630 | - | - |
| C=C Stretch (aromatic) | ~1600, ~1500 | ~1600, ~1510 | ~1580, ~1480 | ~1605, ~1510 |
| C-O Stretch | ~1250 | - | ~1260 | ~1255 |
Experimental Protocols
The following are generalized yet detailed protocols for the spectroscopic techniques discussed. These methodologies are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[2] The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition : A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.[2]
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed. A wider spectral width of about 240 ppm is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are required.[2]
-
Data Analysis : The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Signal multiplicity, integration, and coupling constants (J) are determined from the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A benchtop FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.
-
Sample Preparation : A small amount of the dry, solid sample is placed directly on the ATR crystal.[3] Alternatively, for transmission spectroscopy, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is collected prior to the sample analysis to correct for atmospheric and instrumental interferences.[3]
-
Data Analysis : The positions of the absorption bands, reported in wavenumbers (cm⁻¹), are correlated to specific functional groups and vibrational modes within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is then diluted to a concentration that provides an absorbance reading within the optimal range (0.1-1.0 AU).
-
Data Acquisition : The UV-Vis spectrum is recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent used for sample preparation serves as the reference blank.
-
Data Analysis : The wavelengths of maximum absorbance (λ_max) are determined from the spectrum.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : The sample is typically dissolved in a volatile organic solvent before injection into the GC.
-
Data Acquisition : In GC-MS, the sample is vaporized and separated on a chromatographic column before entering the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis : The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.
Visualizing Workflows and Pathways
Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a general experimental workflow and a relevant biological pathway for drug discovery professionals.
Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a novel benzonitrile analog.
Many substituted benzonitriles serve as scaffolds in the development of enzyme inhibitors. For instance, related structures are explored as inhibitors of Son of sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor that activates Ras, a key protein in the MAPK signaling pathway.
Caption: A simplified diagram of the Ras/MAPK signaling pathway, indicating the role of SOS1 as a potential target for benzonitrile-based inhibitors.
References
Confirming the Structure of 4-Amino-3-methoxybenzonitrile via NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for the elucidation of molecular structures. This guide provides a comprehensive comparison of predicted Nuclear Magnetic Resonance (NMR) data for 4-Amino-3-methoxybenzonitrile with experimental data from structurally related analogs to facilitate its structural verification.
Data Presentation: A Comparative Analysis
¹H NMR Data Comparison
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. The substitution pattern dictates a specific splitting pattern for the aromatic protons.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-2 | ~7.15 | d | 1H | ~2.0 |
| H-5 | ~6.30 | d | 1H | ~8.2 | |
| H-6 | ~7.20 | dd | 1H | ~8.2, 2.0 | |
| -OCH₃ | ~3.85 | s | 3H | - | |
| -NH₂ | ~4.50 | br s | 2H | - | |
| 4-Aminobenzonitrile (Experimental) [1] | H-2, H-6 | 7.37 | d | 2H | 6.8 |
| H-3, H-5 | 6.64 | d | 2H | 6.8 | |
| -NH₂ | 4.32 | br s | 2H | - | |
| 3-Methoxybenzonitrile (Experimental) [2] | H-2 | 7.23 | d | 1H | 8.0 |
| H-4, H-6 | 7.13 | d | 2H | 8.0 | |
| H-5 | 7.37 | t | 1H | 8.0 | |
| -OCH₃ | 3.83 | s | 3H | - |
¹³C NMR Data Comparison
The predicted ¹³C NMR spectrum for this compound will display signals for the six aromatic carbons, the nitrile carbon, and the methoxy carbon. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups and the electron-withdrawing nature of the nitrile group.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound (Predicted) | C-1 | ~98 |
| C-2 | ~114 | |
| C-3 | ~148 | |
| C-4 | ~151 | |
| C-5 | ~113 | |
| C-6 | ~125 | |
| -CN | ~120 | |
| -OCH₃ | ~56 | |
| 4-Aminobenzonitrile (Experimental) [1] | C-1 | 99.5 |
| C-2, C-6 | 133.7 | |
| C-3, C-5 | 114.4 | |
| C-4 | 150.8 | |
| -CN | 120.4 | |
| 3-Methoxybenzonitrile (Experimental) | C-1 | 112.9 |
| C-2 | 116.6 | |
| C-3 | 159.4 | |
| C-4 | 119.1 | |
| C-5 | 130.1 | |
| C-6 | 124.2 | |
| -CN | 118.6 | |
| -OCH₃ | 55.3 |
Experimental Protocols
To acquire high-quality NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.
¹H NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, depending on sample concentration.
-
Temperature: 298 K.
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Workflow for Structural Confirmation
The logical process for confirming the structure of this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for NMR-based structure confirmation of this compound.
References
A Comparative Guide to the Quantitative Analysis of Impurities in 4-Amino-3-methoxybenzonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 4-Amino-3-methoxybenzonitrile is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of potential impurities in this compound. The selection of an appropriate analytical method is critical for guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document outlines the performance of these two common analytical methods, supported by representative experimental data and detailed methodologies.
Potential Impurities in this compound
Impurities in this compound can originate from starting materials, by-products of the synthetic route, or degradation products.[3] For the purpose of this guide, we will consider the following potential process-related impurities:
-
Impurity A: 4-Nitro-3-methoxybenzonitrile (unreacted starting material)
-
Impurity B: 4-Amino-3-hydroxybenzonitrile (demethylation product)
-
Impurity C: 2-Methoxy-4-cyanobenzaldehyde (related impurity from an alternative synthesis)[4][5]
Comparison of Analytical Methods
The choice between HPLC-UV and GC-MS for impurity analysis depends on several factors, including the volatility and thermal stability of the impurities, required sensitivity, and the complexity of the sample matrix.[1]
| Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | >0.999 | >0.995 |
| Limit of Detection (LOD) | 0.005 µg/mL | Typically in the low ng/mL to pg/mL range |
| Limit of Quantitation (LOQ) | 0.015 µg/mL | Typically in the ng/mL range |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Specificity | High, based on chromatographic resolution | Very high, based on both retention time and mass spectrum |
Experimental Protocols
Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
This method is suitable for the separation and quantification of non-volatile and thermally stable impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Prepare a stock solution of impurities (A, B, and C) at 100 µg/mL in the same diluent.
-
Perform serial dilutions of the impurity stock solution to prepare calibration standards ranging from 0.015 µg/mL to 5 µg/mL.
Validation Parameters: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and sensitivity.[6][7]
This technique is ideal for the analysis of volatile and thermally stable impurities. For compounds with low volatility or active groups like amines, derivatization may be necessary to improve chromatographic performance.
Instrumentation:
-
Gas chromatograph with a split/splitless injector, coupled to a mass spectrometer.
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 amu
Sample Preparation (with Derivatization):
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 1 mL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
Prepare calibration standards of the impurities and derivatize them using the same procedure.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflows for the HPLC-UV and GC-MS methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. soeagra.com [soeagra.com]
- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]
- 5. tantuchemicals.com [tantuchemicals.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
A Comparative Analysis of Benzonitrile Derivatives as Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of a series of 4-anilinoquinoline-3-carbonitrile derivatives, compounds structurally related to 4-aminobenzonitriles. This analysis is supported by experimental data on their inhibitory activities against key oncogenic kinases.
The benzonitrile scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. While direct and extensive biological activity data for 4-Amino-3-methoxybenzonitrile remains limited in publicly accessible literature, the structurally related 4-anilinoquinoline-3-carbonitrile core has been extensively investigated. This guide will focus on a comparative analysis of this latter class of compounds, which have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2), two critical targets in cancer therapy.
Comparative Biological Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives
The following table summarizes the in vitro inhibitory activities of a series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives against EGFR and HER-2 kinases, as well as their anti-proliferative effects on a cancer cell line. The data highlights the structure-activity relationships within this class of compounds.
| Compound ID | R Group (at 6-position) | EGFR Kinase IC50 (nM)[1][2][3][4][5] | HER-2 Kinase IC50 (nM)[1][2][3][4][5] | Cell Proliferation IC50 (nM)[1][2][3][4][5] |
| 1 | -NHCO-CH=CH2 | 0.5 | 3.4 | 7.9 |
| 2 | -NHCO-C≡CH | 1.0 | 9.0 | 20 |
| 3 | -NHCO-CH=CH-CH3 | 0.8 | 7.0 | 15 |
| 4 | -NHCO-C(CH3)=CH2 | 0.4 | 2.5 | 5.0 |
| 5 (EKB-569) | -NHCO-CH=CH-CON(CH3)2 | 38.5 | 60.4 | 790 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
EGFR and HER-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR or HER-2 kinase.
-
Enzyme and Substrate Preparation : Recombinant human EGFR or HER-2 kinase domain is used. A synthetic peptide substrate, such as a biotinylated poly(Glu, Tyr) 4:1 peptide, is prepared in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[6]
-
Compound Dilution : Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP (at a concentration near its Km) are combined in the wells of a 96-well plate. The reaction is initiated by the addition of the test compound or vehicle control. The plate is incubated at room temperature for a specified period (e.g., 60 minutes).[6][7]
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Luminescent ADP Detection : An ADP-Glo™ Kinase Assay can be used, where the amount of ADP produced is proportional to kinase activity and is converted to a luminescent signal.[6][7]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A europium-labeled anti-phosphotyrosine antibody is added, which binds to the phosphorylated substrate. When excited, the europium transfers energy to a streptavidin-allophycocyanin conjugate bound to the biotinylated peptide, resulting in a FRET signal.[8]
-
-
Data Analysis : The luminescent or fluorescent signal is measured using a plate reader. The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10]
-
Cell Seeding : Cancer cells (e.g., A549, H1975) are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[10][11]
-
Compound Treatment : The cells are treated with serial dilutions of the test compounds or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).[11]
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[10]
-
Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., acidified isopropanol or DMSO).[12]
-
Data Acquisition and Analysis : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from the dose-response curve.[10][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these kinase inhibitors.
Caption: EGFR/HER-2 signaling pathway and the inhibitory action of 4-anilinoquinoline-3-carbonitrile derivatives.
Caption: Experimental workflow for the synthesis and evaluation of 4-anilinoquinoline-3-carbonitrile derivatives.
References
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2) | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Efficiency in 4-Amino-3-methoxybenzonitrile Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 4-Amino-3-methoxybenzonitrile is a valuable building block, and its synthesis can be approached through several catalytic pathways. This guide provides an objective comparison of different synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method based on efficiency, yield, and reaction conditions.
The primary routes to this compound involve either the late-stage formation of the amino group on a functionalized benzonitrile core or the introduction of the nitrile function onto a substituted aniline precursor. Below, we compare two prominent catalytic strategies: the catalytic hydrogenation of a nitro-precursor and the palladium-catalyzed cyanation of an aryl halide.
Comparison of Catalytic Synthesis Strategies
The following table summarizes the key performance indicators for two distinct routes to this compound, offering a clear comparison of their respective efficiencies.
| Parameter | Strategy 1: Catalytic Hydrogenation | Strategy 2: Pd-Catalyzed Cyanation (Representative) |
| Starting Material | 3-Methoxy-4-nitrobenzonitrile | 4-Bromo-2-methoxyaniline |
| Catalyst | Raney Nickel (Raney Ni) | Palladium(II) Acetate with Ligand (e.g., dppf) |
| Key Reagents | Hydrogen Gas (H₂) | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) |
| Solvent | Methanol | N,N-Dimethylformamide (DMF) |
| Temperature | 120°C[1] | 130-140°C[2] |
| Pressure | 1.5 MPa[1] | Atmospheric |
| Reaction Time | 2 hours[1] | 2-12 hours[2] |
| Product Yield | High (>99% conversion, >99% selectivity reported for a similar substrate)[1] | Good to Excellent (up to 93% reported for similar substrates)[2] |
| Selectivity | Very High for nitro group reduction[1] | High for cyanation |
| Key Advantages | High conversion and selectivity, clean reaction profile. | Avoids handling of highly toxic cyanide salts directly, good functional group tolerance. |
| Key Disadvantages | Requires high-pressure hydrogenation equipment, handling of flammable H₂ gas. | Requires specialized and often expensive palladium catalysts and ligands. |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below to facilitate replication and further optimization.
Protocol 1: Catalytic Hydrogenation of 3-Methoxy-4-nitrobenzonitrile
This protocol is adapted from a similar catalytic reduction of a nitro-acetanilide compound and represents a standard procedure for nitro group reduction using Raney Nickel.[1]
Materials:
-
3-Methoxy-4-nitrobenzonitrile
-
Raney Nickel (slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave, create a slurry of 3-Methoxy-4-nitrobenzonitrile and Raney Nickel catalyst in methanol. A typical mass ratio of substrate to catalyst is 4:1.[1]
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1.5 MPa.[1]
-
Heat the reaction mixture to 120°C while stirring vigorously.[1]
-
Maintain these conditions for 2 hours, monitoring the reaction progress by observing hydrogen uptake.[1]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Wash the celite pad with additional methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromo-2-methoxyaniline
This protocol is a representative procedure for the palladium-catalyzed cyanation of an aryl bromide using potassium hexacyanoferrate(II) as a non-toxic cyanide source.[2]
Materials:
-
4-Bromo-2-methoxyaniline
-
Potassium hexacyanoferrate(II), K₄[Fe(CN)₆]
-
Palladium(II) acetate, Pd(OAc)₂
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Bromo-2-methoxyaniline, potassium hexacyanoferrate(II) (approx. 0.5-1.0 equivalents), sodium carbonate (as base), palladium(II) acetate (1-5 mol%), and the phosphine ligand (e.g., dppf).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 130-140°C with vigorous stirring.[2]
-
Monitor the reaction progress using TLC or GC-MS. The reaction may take between 2 to 12 hours to reach completion.[2]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and water.
-
Separate the organic layer, and extract the aqueous layer with additional toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Experimental Workflow
The logical flow for evaluating and comparing these catalytic synthesis methods is outlined in the diagram below.
Caption: Workflow for comparing catalytic synthesis routes.
This guide illustrates that while both catalytic hydrogenation and palladium-catalyzed cyanation are effective strategies for synthesizing this compound, the choice of method depends on available equipment, cost considerations, and safety protocols. The catalytic hydrogenation route offers very high conversion and selectivity but requires specialized high-pressure reactors.[1] Conversely, modern palladium-catalyzed cross-coupling reactions provide an excellent alternative with high functional group tolerance, avoiding the use of highly toxic cyanide sources, though they may involve more expensive reagents.[2]
References
Comparative Guide to Analytical Method Validation for 4-Amino-3-methoxybenzonitrile
This guide provides a comparative overview of analytical methodologies for the quantification and purity assessment of 4-Amino-3-methoxybenzonitrile. It is intended for researchers, scientists, and professionals in drug development who require robust and validated analytical methods for this compound. This document outlines detailed experimental protocols and presents a summary of performance data to aid in the selection of the most appropriate analytical technique.
Overview of Analytical Techniques
The primary analytical techniques for the quantification and impurity profiling of small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally labile compounds. It offers excellent resolution, sensitivity, and reproducibility for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar molecules such as this compound, a derivatization step is often necessary to increase volatility and thermal stability.[1]
Comparative Performance Data
| Parameter | HPLC Method (for 4-amino-3-nitrophenol)[2] | GC-MS Method (General for derivatized amino compounds) |
| Linearity (r²) | 1.0 | > 0.99 |
| Accuracy (% Recovery) | 99.06 - 101.05% | 95 - 105% |
| Precision (%RSD) | 0.59 - 1.92% | < 5% |
| Limit of Detection (LOD) | Not Reported | Analyte Dependent |
| Limit of Quantitation (LOQ) | 0.07% | Analyte Dependent |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is adapted from a validated procedure for the analysis of 4-amino-3-nitrophenol and is expected to be suitable for this compound with minimal optimization.[2]
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Octadecylsilane (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Acetic acid.
-
Water (HPLC grade).
-
Mobile Phase: A mixture of acetonitrile and 0.05 M acetic buffer (pH 5.9) in a 20:80 (v/v) ratio.[2]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 40°C.[2]
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (a PDA detector is useful for this).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL for a stock solution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of amino compounds by GC-MS, which includes a derivatization step.[1]
Instrumentation:
-
GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Reagents and Solutions:
-
A derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
A GC-compatible solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Helium (carrier gas).
Derivatization Procedure:
-
Dissolve a known amount of the this compound sample in a suitable solvent in a reaction vial.
-
Add the derivatizing agent (e.g., BSTFA).
-
Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the amino group.[1]
GC-MS Conditions (Example):
-
Inlet Temperature: 250°C.[1]
-
Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.[1]
-
-
Mass Spectrometer:
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.
References
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Amino-3-methoxybenzonitrile Derivatives in Kinase Inhibition
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecule inhibitors is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of derivatives based on the 4-Amino-3-methoxybenzonitrile scaffold, a key component in many targeted therapies. While direct, comprehensive cross-reactivity studies on this specific parent compound are not extensively published, valuable insights can be gleaned from the selectivity profiling of structurally related compounds, particularly in the context of protein kinase inhibition. This document synthesizes available data to offer a comparative look at their performance, details relevant experimental methodologies, and visualizes key workflows and biological pathways.
The this compound moiety is a significant pharmacophore in medicinal chemistry. Its derivatives have been explored as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a major class of therapeutic targets. However, the high degree of structural conservation among kinase ATP-binding sites presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicities, underscoring the importance of thorough cross-reactivity or selectivity profiling during drug discovery and development.
This guide will utilize kinase selectivity data as a surrogate for direct cross-reactivity studies to compare and contrast the performance of various derivatives.
Data Presentation: Comparative Kinase Inhibitory Activity
The following table summarizes the inhibitory activity of selected derivatives containing scaffolds structurally related to this compound against their primary target and a selection of off-target kinases. This data provides a snapshot of their relative selectivity.
| Compound ID/Reference | Primary Target | IC50 (Primary Target) | Off-Target Kinase | IC50 (Off-Target) | Selectivity (Fold) |
| Compound 1a | Src | 30 nM | - | - | - |
| Compound 2c | Src | - | - | - | - |
| Compound 31a [1] | Src | 1.2 nM | Non-Src family kinases | Not specified | Selective |
| Gefitinib (related scaffold) [2] | EGFR | 0.41 nM | - | - | - |
| Compound 7 [3] | PDGFRα/β | ~40% inhibition at 1 µM | HER2 | ~25% inhibition at 1 µM | - |
| Compound 10 [3] | PDGFRα/β | ~40% inhibition at 1 µM | Bcr-Abl | Moderate inhibition | - |
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity and selectivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used in the characterization of kinase inhibitors.
In Vitro Kinase Selectivity Profiling (Luminescence-Based Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of protein kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Panel of purified protein kinases
-
Kinase-specific substrate peptides
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each concentration of the diluted test compound or DMSO (as a vehicle control).
-
Add 2 µL of the respective kinase to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a mixture containing the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal for each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Ligand Binding Assay
This assay format is used to determine the binding affinity of a test compound to a target protein by measuring its ability to displace a known, labeled ligand.
Materials:
-
Target protein (e.g., a specific kinase)
-
Labeled ligand (e.g., a fluorescently tagged known inhibitor)
-
Test compounds
-
Assay buffer
-
Microplates suitable for the detection method (e.g., black plates for fluorescence polarization)
-
Detection instrument (e.g., fluorescence polarization plate reader)
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, labeled ligand, and a serial dilution of the test compound in the assay buffer.
-
Assay Setup: In a microplate, combine a fixed concentration of the target protein and the labeled ligand with varying concentrations of the test compound. Include controls with no test compound (maximum binding) and no target protein (background).
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Detection: Measure the signal from the labeled ligand (e.g., fluorescence polarization). The displacement of the labeled ligand by the test compound will result in a change in the signal.
-
Data Analysis: Plot the change in signal against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC50 or Ki (inhibition constant) of the test compound.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and the biological context of kinase inhibition, the following diagrams have been generated using the DOT language.
References
- 1. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Amino-3-methoxybenzonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Amino-3-methoxybenzonitrile are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance.
Safety and Hazard Summary
This compound is a compound that requires careful handling due to its potential health hazards.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause significant skin and eye irritation.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1] | Wear protective gloves, protective clothing, and eye/face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust.[2] |
| Skin Irritation | Causes skin irritation.[1] | Wash hands and any exposed skin thoroughly after handling. If skin irritation occurs, seek medical advice.[2] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[2] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects. | Do not allow the product to enter drains or water courses.[3][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. The recommended method of disposal is through a licensed professional waste disposal service, typically involving incineration.[5] Laboratories are generally not equipped to perform this safely.
-
Waste Identification and Collection:
-
All waste containing this compound, including unused product, contaminated materials (e.g., filter paper, gloves), and spill cleanup debris, must be treated as hazardous waste.
-
Collect this waste in a dedicated, compatible, and clearly labeled container.[2][5] The container should be kept tightly closed.[2]
-
-
Container Labeling:
-
Label the waste container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard pictograms (e.g., harmful, irritant)
-
The date of waste accumulation
-
-
-
Storage of Waste:
-
Arranging for Disposal:
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate:
-
If the spill is significant, evacuate personnel from the immediate area.
-
Ensure the area is well-ventilated to disperse any airborne dust.[3]
-
-
Don Personal Protective Equipment (PPE):
-
Before attempting to clean up the spill, ensure you are wearing the appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective suit
-
A NIOSH/MSHA-approved respirator if there is a risk of inhaling dust[2]
-
-
-
Contain and Clean the Spill:
-
Decontaminate the Area:
-
Once the bulk of the spill has been removed, decontaminate the affected surfaces. A common procedure is to wipe the area with a suitable solvent (e.g., alcohol) followed by a thorough wash with soap and water.
-
-
Dispose of Cleanup Materials:
-
Seal the container with the spilled material and contaminated cleaning supplies.
-
Label it as hazardous waste and manage it according to the disposal protocol outlined above.[5]
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Amino-3-methoxybenzonitrile
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Amino-3-methoxybenzonitrile. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation[1]. Strict adherence to PPE protocols is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a suitable option) and a lab coat. Ensure gloves are inspected before use and changed immediately if contaminated. | To prevent skin contact, as the substance is harmful and causes skin irritation[1][2][3][4]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | To prevent inhalation of the harmful dust or vapors[1][2][5]. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
Operational Plan for Handling:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible[2]. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Handle as a solid powder. Use appropriate tools (e.g., spatula) to weigh and transfer the chemical, minimizing the creation of dust.
-
In Case of Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep up the material and place it into a suitable, labeled container for disposal[2][5].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking[2].
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][5].
-
Incompatibilities: Store away from strong oxidizing agents[5].
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If they feel unwell, call a poison center or doctor[2][5]. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[2][5]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2][5]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately[2][5]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Protocol:
-
Collection: Collect waste material in a suitable, sealed, and clearly labeled hazardous waste container[2][6]. Do not mix with incompatible wastes.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name.
-
Storage of Waste: Store waste containers in a designated, well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the contents and the container through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations[2][6][7]. Empty containers should be triple-rinsed (collecting the rinsate as hazardous waste) before disposal or recycling[8].
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hsa.ie [hsa.ie]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. nswai.org [nswai.org]
- 7. monash.edu [monash.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
